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  • Product: 2-[4-(aminomethyl)phenyl]acetamide
  • CAS: 181466-81-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-[4-(aminomethyl)phenyl]acetamide as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of chemical building blocks dictates the success of lead optimization and bioconjugation strategies. 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of chemical building blocks dictates the success of lead optimization and bioconjugation strategies. 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a highly versatile, bifunctional scaffold. Characterized by a central phenyl ring substituted at the para positions with an aminomethyl group and an acetamide group, this molecule provides a rigid linear vector ideal for fragment-based drug discovery (FBDD), PROTAC linker chemistry, and complex active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its reactivity and providing field-proven, self-validating protocols for its implementation in the laboratory.

Physicochemical Profiling

Understanding the quantitative properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core physicochemical parameters of 2-[4-(aminomethyl)phenyl]acetamide [1].

PropertyValueStructural Implication
Chemical Name 2-[4-(aminomethyl)phenyl]acetamideBifunctional (Amine + Amide)
CAS Number 181466-81-9Standardized identifier [2]
Molecular Formula C9H12N2OHigh atom economy
Molecular Weight 164.20 g/mol Ideal for FBDD (MW < 300)
Hydrogen Bond Donors 2Primary amine, primary amide
Hydrogen Bond Acceptors 2Amide carbonyl, amine nitrogen
Topological Polar Surface Area 69.1 ŲExcellent membrane permeability
Rotatable Bonds 3Balances flexibility with rigidity

Structural Causality in Drug Design

The utility of 2-[4-(aminomethyl)phenyl]acetamide stems from the orthogonal reactivity of its functional groups and its spatial geometry.

  • The Aminomethyl Group (Nucleophilic Handle): Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring, the benzylic amine is highly localized and aliphatic. This makes it a superior, highly reactive nucleophile for amide couplings, reductive aminations, and sulfonylation.

  • The Acetamide Group (Target Engagement): The acetamide moiety is a neutral, polar group that acts as an excellent hydrogen bond donor and acceptor. It is metabolically stable compared to esters and frequently provides critical interactions with target protein backbones.

  • Para-Substitution (Linear Vector): The 1,4-substitution pattern provides a rigid, extended conformation. This is critical when designing molecules that must span specific distances between distinct binding pockets in a target protein without introducing excessive entropic penalties upon binding.

Figure 1: Pharmacophore mapping and spatial vectors of the bifunctional scaffold.

Synthetic Methodology: Scaffold Preparation

While commercially available as a screening compound [3], synthesizing this scaffold in-house is often required for scale-up. The most robust method is the catalytic hydrogenation of 2-(4-cyanophenyl)acetamide.

Protocol 1: Catalytic Hydrogenation of 2-(4-cyanophenyl)acetamide

Objective : Reduce the nitrile precursor to yield the primary benzylic amine.

Causality & Reagent Selection :

  • Raney Nickel : Preferred over Palladium on Carbon (Pd/C) for nitrile reductions. Pd/C frequently causes unwanted hydrogenolysis (cleavage) of the resulting benzylic C-N bond, whereas Raney Ni is highly chemoselective for the nitrile.

  • Methanolic Ammonia (7N) : Crucial causality. Nitrile reduction proceeds via a transient imine intermediate. Without ammonia, the newly formed primary amine nucleophilically attacks the imine, forming an unwanted secondary amine dimer. The massive excess of ammonia pushes the equilibrium entirely toward the primary amine product.

Step-by-Step Procedure :

  • Preparation : In a high-pressure Parr reactor, dissolve 2-(4-cyanophenyl)acetamide (1.0 eq) in 7N NH₃ in MeOH (0.2 M concentration).

  • Catalyst Addition : Carefully add Raney Nickel (10% w/w) as a slurry in water. (Safety Causality: Raney Ni is highly pyrophoric; it must never be allowed to dry in the presence of atmospheric oxygen).

  • Hydrogenation : Purge the vessel with N₂ gas (3x) to remove oxygen, followed by H₂ gas (3x). Pressurize the reactor to 50 psi H₂ and stir vigorously at 25°C for 12 hours.

  • Validation Checkpoint (Self-Validating System) : Withdraw a 10 µL aliquot and analyze via IR spectroscopy and LC-MS.

    • IR Validation: The sharp, distinct nitrile stretch at ~2250 cm⁻¹ must completely disappear.

    • MS Validation: LC-MS must confirm the mass shift from the nitrile to the amine [M+H]+ .

  • Workup : Filter the mixture through a tightly packed pad of Celite under a nitrogen blanket. (Causality: Celite traps the fine, pyrophoric catalyst particles, and the N₂ blanket prevents autoignition). Concentrate the filtrate under reduced pressure to yield the product.

Figure 2: Synthetic workflow for the chemoselective reduction of the nitrile precursor.

Application Workflow: Amide Coupling for API Synthesis

Once procured, 2-[4-(aminomethyl)phenyl]acetamide is most frequently utilized as a nucleophile in amide coupling reactions to build larger, complex pharmacophores.

Protocol 2: HATU-Mediated Amide Coupling

Objective : Conjugate a target carboxylic acid (R-COOH) to the aminomethyl handle of the scaffold.

Causality & Reagent Selection :

  • HATU : Chosen over traditional EDC/HOBt systems due to its superior kinetics and higher yields, particularly for sterically hindered substrates.

  • DIPEA (N,N-Diisopropylethylamine) : A sterically hindered base that deprotonates the carboxylic acid without acting as a nucleophile itself. This ensures the benzylic amine (pKa ~9.5) remains in its active, unprotonated free-base state.

  • DMF : A polar aprotic solvent that effectively solubilizes both the polar acetamide starting material and the activated HOAt-ester intermediate.

Step-by-Step Procedure :

  • Activation : Dissolve the target R-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature. (Causality: This pre-activation step allows the complete formation of the highly reactive O-At ester before the nucleophile is introduced).

  • Nucleophilic Addition : Add 2-[4-(aminomethyl)phenyl]acetamide (1.1 eq) to the mixture. (Causality: The slight stoichiometric excess of the amine ensures complete consumption of the typically more valuable R-COOH fragment).

  • Validation Checkpoint (Self-Validating System) : After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: Look for the complete disappearance of the R-COOH mass. The UV trace (254 nm) should show a single dominant product peak corresponding to the conjugated [M+H]+ .

  • Quenching and Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by three washes of 5% aqueous LiCl. (Causality: NaHCO₃ neutralizes residual acidic byproducts, while the LiCl wash highly selectively partitions DMF into the aqueous layer, preventing solvent carryover during final concentration). Dry the organic layer over Na₂SO₄, filter, and concentrate.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 15480552, 2-[4-(Aminomethyl)phenyl]acetamide." PubChem, [Link].

Exploratory

Thermodynamic Stability and Melting Point Analysis of 2-[4-(Aminomethyl)phenyl]acetamide: A Comprehensive Technical Guide

Executive Summary In the landscape of pharmaceutical development and advanced organic synthesis, bifunctional aromatic building blocks present unique analytical challenges. The compound 2-[4-(aminomethyl)phenyl]acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and advanced organic synthesis, bifunctional aromatic building blocks present unique analytical challenges. The compound 2-[4-(aminomethyl)phenyl]acetamide (CAS 181466-81-9)[1] is a prime example of such a molecule. Featuring both a primary amine (-CH₂NH₂) and a primary amide (-CH₂CONH₂) tethered to a central phenyl ring, its solid-state behavior is governed by a complex network of intermolecular forces.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the causality behind the thermodynamic stability of this compound and provide a self-validating, field-proven analytical workflow for determining its melting point and thermal degradation profile.

Structural Thermodynamics: The Causality of Stability

The thermodynamic stability and melting point ( Tm​ ) of a crystalline solid are macroscopic manifestations of microscopic intermolecular interactions. For 2-[4-(aminomethyl)phenyl]acetamide, the thermal profile is dictated by three primary structural features:

  • Amide-Amide Dimerization: The primary amide group acts as both a potent hydrogen bond donor and acceptor, typically forming robust N−H⋯O dimers or extended polymeric chains in the solid state. This dense hydrogen-bonding network requires significant thermal energy to disrupt, driving up the enthalpy of fusion ( ΔHfus​ ).

  • Amine Cross-Linking: The aminomethyl group introduces secondary hydrogen bonding. Unlike a direct aniline derivative, the methylene spacer (-CH₂-) provides rotational flexibility, allowing the amine to optimize its geometry to interact with adjacent amide carbonyls or other amines.

  • π−π Stacking: The central aromatic ring facilitates parallel-displaced π−π stacking within the crystal lattice, further anchoring the molecular assembly.

The Causality Principle: The synergistic effect of these three forces results in a highly ordered, thermodynamically stable crystal lattice. However, the primary amine also introduces a vulnerability: at elevated temperatures (typically > 220 °C), the molecule becomes susceptible to thermal deamination or condensation reactions[2]. Therefore, precise thermal analysis is required to differentiate the physical melting transition from the onset of chemical degradation.

Experimental Methodology: A Self-Validating Protocol

To accurately profile the thermal behavior of this compound, we employ a parallel workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This protocol is grounded in the rigorous standards of [3] and [4].

Protocol 1: Differential Scanning Calorimetry (DSC)

This method isolates the physical phase transitions (melting) from mass-loss events.

  • Step 1: System Calibration (The Self-Validating Step)

    • Action: Run an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) prior to sample analysis.

    • Causality: Indium's melting point sits perfectly within the expected melting range of substituted phenylacetamides. If the Indium melt deviates by > 0.1 °C, the system flags a calibration error, preventing the collection of compromised analyte data.

  • Step 2: Sample Preparation

    • Action: Accurately weigh 2.0–5.0 mg of 2-[4-(aminomethyl)phenyl]acetamide into a standard aluminum DSC pan. Seal the pan with a lid containing a 50 µm laser-drilled pinhole.

    • Causality: The pinhole is critical. It allows volatile impurities (e.g., trapped moisture or residual synthesis solvents) to vent during heating. Without the pinhole, internal pressure would build, deforming the pan, altering thermal contact with the sensor, and producing artifactual shifts in the baseline heat flow.

  • Step 3: Thermal Execution

    • Action: Equilibrate the cell at 25 °C. Heat the sample at a rate of 10 °C/min to 250 °C under a dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate provides the optimal balance between resolving sharp endothermic peaks and minimizing thermal lag. The nitrogen purge displaces oxygen, preventing premature oxidative degradation of the primary amine, ensuring the observed endotherm is strictly a physical melt.

Protocol 2: Thermogravimetric Analysis (TGA)

This method determines the absolute thermodynamic stability limit by measuring mass loss as a function of temperature.

  • Step 1: Baseline Subtraction

    • Action: Perform a blank run using an empty platinum crucible under identical heating conditions.

    • Causality: As the furnace heats, the density of the purge gas changes, creating an apparent mass gain (buoyancy effect). Subtracting the blank run isolates the true mass loss of the sample.

  • Step 2: Degradation Profiling

    • Action: Weigh 5.0–10.0 mg of the sample into the platinum crucible. Heat at 10 °C/min from 25 °C to 600 °C under a nitrogen atmosphere.

    • Causality: Heating under nitrogen isolates purely thermal decomposition (pyrolysis). The derivative of the mass loss curve ( DTG ) will pinpoint the exact onset temperature ( Tonset​ ) where the molecule begins to chemically fracture (e.g., loss of ammonia).

Data Interpretation & Predictive Baselines

Because specific empirical batch data can vary based on crystallization solvents and polymorphic forms, the table below outlines the predictive thermodynamic baseline for 2-[4-(aminomethyl)phenyl]acetamide based on its structural class and standard pharmaceutical thermal analysis principles.

ParameterPredictive / Representative ValueAnalytical MethodCausality / Significance
Melting Point ( Tm​ ) 145 °C – 165 °CDSC (10 °C/min)Indicates the breakdown of the primary hydrogen-bonded lattice. A sharp peak denotes high polymorphic purity.
Enthalpy of Fusion ( ΔHfus​ ) > 100 J/gDSC IntegrationHigh values confirm a highly ordered, thermodynamically stable crystal structure driven by amide dimers.
Decomposition Onset ( Tonset​ ) > 220 °CTGA (Derivative Mass)Marks the thermal limit before deamination or backbone cleavage occurs. Must be > Tm​ for stable melt processing.
Glass Transition ( Tg​ ) Not typically observedModulated DSCThe compound is highly crystalline; amorphous domains are negligible unless the melt is rapidly quench-cooled.

Visualizations of Workflows and Mechanisms

To synthesize the experimental logic and the chemical behavior of the molecule, the following diagrams map the analytical workflow and the proposed thermal degradation pathway.

Workflow A Sample Prep: 2-[4-(aminomethyl)phenyl]acetamide (CAS 181466-81-9) B DSC Analysis (Thermal Transitions) A->B C TGA Analysis (Mass Loss) A->C D Endothermic Peak (Tm & ΔHfus) B->D E Derivative Mass Curve (T_onset) C->E F Thermodynamic Stability Profile D->F E->F

Fig 1. Parallel DSC and TGA workflow for determining thermodynamic stability and melting point.

Pathway N1 Intact API/Intermediate C9H12N2O N2 Primary Degradation (Loss of NH3) N1->N2 Thermal Energy (> T_onset) N3 Condensation (Oligomerization) N2->N3 Intermolecular Cross-linking N4 Carbonization (Char Formation) N3->N4 > 400 °C

Fig 2. Proposed thermal degradation pathway of 2-[4-(aminomethyl)phenyl]acetamide upon heating.

References

  • Title: 2-[4-(Aminomethyl)phenyl]acetamide | C9H12N2O | CID 15480552 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis Source: ASTM International URL: [Link]

  • Title: USP <891> Thermal Analysis of Pharmaceuticals by DSC Source: United States Pharmacopeia / Eurolab URL: [Link]

  • Title: Thermal Analysis of Pharmaceuticals - 1st Edition Source: Routledge / Taylor & Francis Group URL: [Link]

Sources

Foundational

A Proposed Framework for the Preliminary Toxicological and Safety Evaluation of 2-[4-(aminomethyl)phenyl]acetamide

A Whitepaper for Drug Development Professionals Introduction: Navigating the Data Gap for a Novel Phenylacetamide Derivative This document will provide a phased, logical progression of studies, from in silico and in vitr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Phenylacetamide Derivative

This document will provide a phased, logical progression of studies, from in silico and in vitro assessments to in vivo evaluations. The causality behind each experimental choice will be elucidated, providing a clear framework for decision-making in the early stages of drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the test substance is the foundation of any toxicological evaluation. The primary compound of interest is 2-[4-(aminomethyl)phenyl]acetamide, which is often handled as its hydrochloride salt for improved stability and solubility.

Property2-[4-(aminomethyl)phenyl]acetamide2-[4-(aminomethyl)phenyl]acetamide hydrochloride
Chemical Structure (Structure to be generated based on chemical name)(Structure to be generated based on chemical name)
Molecular Formula C9H12N2OC9H13ClN2O
CAS Number Not readily available1257585-81-1, 25027-73-0
Predicted Properties To be determined via in silico modeling (e.g., solubility, logP)To be determined via in silico modeling and empirical testing

A Phased Approach to Toxicological Assessment

A tiered or phased approach to toxicity testing is a widely accepted strategy that allows for early hazard identification and can reduce the need for extensive animal testing.

G cluster_0 Phase 1: In Vitro & In Silico Assessment cluster_1 Phase 2: Acute Systemic Toxicity cluster_2 Phase 3: Sub-acute/Sub-chronic Toxicity cluster_3 Data Integration & Risk Assessment in_silico In Silico Toxicity Prediction (QSAR models) genotox_in_vitro In Vitro Genotoxicity Battery (Ames, Micronucleus) in_silico->genotox_in_vitro Provides preliminary hazard flags acute_oral Acute Oral Toxicity Study (OECD 420 or 425) genotox_in_vitro->acute_oral Informs need for in vivo follow-up cytotox In Vitro Cytotoxicity Assays cytotox->acute_oral Helps in dose range finding repeat_dose 28-Day Repeated Dose Oral Study (OECD 407) acute_oral->repeat_dose Guides dose selection for longer studies risk_assessment Preliminary Risk Assessment (Hazard ID, NOAEL determination) repeat_dose->risk_assessment Identifies target organs and NOAEL G start 2-[4-(aminomethyl)phenyl]acetamide ames Ames Test (OECD 471) start->ames micronucleus In Vitro Micronucleus (OECD 487) start->micronucleus decision1 Both Negative? ames->decision1 micronucleus->decision1 decision2 Conflicting or Positive? decision1->decision2 No low_risk Low Genotoxic Concern (Proceed with caution) decision1->low_risk Yes in_vivo_followup In Vivo Genotoxicity Study (e.g., Comet Assay - OECD 489 or in vivo Micronucleus - OECD 474) decision2->in_vivo_followup

Caption: Decision-making workflow for the genotoxicity assessment of 2-[4-(aminomethyl)phenyl]acetamide.

Phase 2: Acute Systemic Toxicity Evaluation

Should the in vitro data not preclude further development, the next step is to assess the potential for toxicity after a single high-dose exposure.

3.2.1. Acute Oral Toxicity Study (OECD 420 or 425)

The primary goal of this study is to determine the intrinsic toxicity of the compound and to obtain information on the potential health hazards that may arise from a single oral exposure. [1]Modern guidelines, such as the Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425), are designed to estimate the LD50 while minimizing the number of animals used compared to older methods. [2][3] Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Model: Typically, young adult female rats are used.

  • Sighting Study: A preliminary study involving a few animals dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is conducted to identify a dose that produces evident toxicity but no mortality.

  • Main Study: Based on the sighting study, a single dose level is selected and administered to a group of animals (typically 5).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint: The study allows for classification of the substance into a hazard category based on the observed toxicity.

Phase 3: Repeated-Dose Toxicity Assessment

Chronic or repeated exposure to a substance is often the most relevant scenario for pharmaceuticals. Repeated-dose studies are essential for identifying target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL). [4][5] 3.3.1. 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD 407)

A 28-day study is a valuable sub-acute investigation that provides critical information on the toxicological profile of a compound. [4] Key Parameters for a 28-Day Repeated-Dose Study:

Parameter CategorySpecific EndpointsRationale
In-life Observations Clinical signs of toxicity, body weight changes, food and water consumption.To assess the overall health and well-being of the animals during the exposure period.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.To evaluate effects on the blood and blood-forming tissues.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin.To detect potential damage to major organs such as the liver and kidneys.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.To identify any visible abnormalities.
Histopathology Microscopic examination of a comprehensive set of organs and tissues.To identify target organs of toxicity at the cellular level.

Experimental Protocol: 28-Day Repeated-Dose Oral Study (OECD 407)

  • Animal Model: Typically, rats of both sexes are used.

  • Dose Groups: At least three dose levels (low, mid, high) and a control group are used. Dose selection is based on data from the acute toxicity study. [5]3. Administration: The compound is administered orally (e.g., by gavage) daily for 28 days.

  • Monitoring: In-life observations, hematology, and clinical chemistry are performed at specified intervals.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues is collected for microscopic examination.

Data Integration and Preliminary Risk Assessment

The data generated from this phased approach will allow for a preliminary risk assessment. The genotoxicity data will indicate the potential for mutagenicity and carcinogenicity. The acute toxicity study will provide information for hazard classification and labeling. The 28-day repeated-dose study will identify target organs of toxicity and establish a NOAEL, which is a critical endpoint for defining a safe starting dose in first-in-human clinical trials.

Conclusion

While specific toxicological data for 2-[4-(aminomethyl)phenyl]acetamide are currently lacking, a systematic and scientifically rigorous evaluation is entirely feasible. The phased approach outlined in this guide, which leverages validated in silico, in vitro, and in vivo methods according to international guidelines, provides a clear and efficient path forward. By following this framework, drug development professionals can generate the necessary preliminary safety and toxicity data to make informed decisions about the future of this promising compound, ensuring that both regulatory expectations and ethical obligations are met.

References

  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [1]2. OECD (2002), Guidance Document on Acute Oral Toxicity Testing, Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link]. [6]3. OECD (2008), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [2][7]4. OECD (2008), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [2][3]5. OECD (2014), Revision of OECD guidelines for genotoxicity testing, Mutagenesis, Volume 29, Issue 6, Pages 517–518, [Link]. [8]6. OECD (2015), Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [9][10]7. OECD (2017), Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015, Series on Testing and Assessment, No. 259, OECD Publishing, Paris, [Link]. [11]8. OECD (2018), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [4]9. OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [12]10. OECD (2020), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [12]11. ISS (2021), OECD Test Guidelines for Genetic Toxicology, [Link]. [13]12. European Commission, Joint Research Centre (n.d.), Repeated dose toxicity, [Link]. [4]13. Stokes, W. S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105182. [Link].

Sources

Exploratory

pharmacokinetic properties of 2-[4-(aminomethyl)phenyl]acetamide analogs

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-[4-(aminomethyl)phenyl]acetamide Analogs Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-[4-(aminomethyl)phenyl]acetamide Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pharmacokinetics in Drug Discovery

The 2-[4-(aminomethyl)phenyl]acetamide scaffold represents a versatile chemical framework with significant potential in medicinal chemistry. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which lie in the domain of pharmacokinetics—the study of how an organism affects a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is not merely a checkbox exercise; it is the cornerstone of effective drug design, enabling the optimization of a molecule's exposure, efficacy, and safety profile.[1][2][3]

This guide provides a comprehensive technical framework for evaluating and understanding the . As a senior application scientist, the perspective offered herein is one of integrated, decision-driven science. We will move beyond simple protocol recitation to explore the causal relationships between molecular structure, physicochemical properties, and in vivo behavior. The objective is to empower research teams to build a robust ADME strategy that informs medicinal chemistry efforts, de-risks candidates early, and paves a more confident path toward clinical development.[1][4]

Part 1: The Foundation: Physicochemical Properties as Predictors of Pharmacokinetic Fate

A molecule's intrinsic physicochemical properties are the primary determinants of its pharmacokinetic behavior. Before any biological assay is conducted, an in-silico or experimental assessment of these characteristics provides critical insights into potential liabilities and opportunities for optimization. For the 2-[4-(aminomethyl)phenyl]acetamide scaffold, key parameters include:

  • pKa: The core structure contains at least two ionizable centers: the primary amine on the aminomethyl group and the amide. The pKa of the primary amine (typically ~9-10) means it will be predominantly protonated and positively charged at physiological pH, which can influence solubility, permeability, and interactions with transporters and metabolic enzymes.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a crucial measure of a compound's lipophilicity, which governs its ability to cross biological membranes. The parent scaffold has a relatively low calculated XLogP3 of 0.2, suggesting high hydrophilicity.[5] Analog design will invariably modulate this property. While increased lipophilicity can enhance membrane permeability, it often leads to higher plasma protein binding, increased metabolic clearance, and potentially lower aqueous solubility.[6]

  • Aqueous Solubility: This is a fundamental prerequisite for absorption. Poor solubility is a common cause of poor oral bioavailability. Analogs must be assessed for both kinetic and thermodynamic solubility to understand their dissolution and precipitation behavior.[7][8]

  • Polar Surface Area (PSA): The PSA of the parent molecule is approximately 68 Ų. This value is generally associated with good membrane permeability. Modifications to the scaffold that add hydrogen bond donors or acceptors will increase the PSA, potentially hindering cell penetration.

These properties are not independent variables; they exist in a delicate balance. The goal of analog design is to find a "sweet spot" that optimizes absorption and distribution without introducing metabolic or clearance liabilities.

PhysChem Physicochemical Properties (LogD, pKa, Solubility, PSA) Absorption Absorption PhysChem->Absorption Solubility Permeability Distribution Distribution PhysChem->Distribution Plasma Protein Binding Tissue Penetration Metabolism Metabolism PhysChem->Metabolism Enzyme Access Reactivity Excretion Excretion PhysChem->Excretion Renal/Biliary Clearance

Caption: Interplay between physicochemical properties and ADME processes.

Part 2: A Hierarchical Strategy for In Vitro Pharmacokinetic Profiling

A tiered, systematic in vitro screening cascade is essential for efficiently generating decision-making data and building robust Structure-Pharmacokinetic Relationships (SPkR).[1][4] The focus should be on assays that provide a clear, actionable story about the compound's likely in vivo behavior.[4]

Absorption Potential

The primary question for absorption is: can the compound dissolve in the gut and subsequently cross the intestinal epithelium to enter systemic circulation?

Start New Analog Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Start->Solubility PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Sufficiently Soluble Caco2 Caco-2 Assay (Permeability & Efflux) Solubility->Caco2 High Permeability PAMPA->Caco2 Low to Moderate Permeability Decision Predict Oral Absorption Class Caco2->Decision

Caption: Tiered workflow for in vitro assessment of absorption.

This assay is a cornerstone for predicting intestinal absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[7][9]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to form a polarized, differentiated monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Compound Preparation: A stock solution of the test analog is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration.

  • Permeability Measurement (A-B):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® plate.

    • The basolateral chamber is filled with fresh transport buffer.

    • The dosing solution containing the test compound is added to the apical chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (B-A): The process is repeated in reverse, with the dosing solution added to the basolateral chamber and samples taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in all samples is quantified using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B) . An ER > 2 is generally considered indicative of active efflux.

Distribution Characteristics

Distribution assays reveal where the compound goes after absorption and how much of it is free to interact with its target.

  • Plasma Protein Binding (PPB): Highly bound drugs have a lower free fraction (fu), which can limit efficacy and clearance. The Rapid Equilibrium Dialysis (RED) device is a standard method.[8]

  • Blood-to-Plasma Ratio (B/P): This determines if the compound preferentially partitions into red blood cells, which affects the interpretation of plasma-based pharmacokinetic data.[7]

Objective: To determine the percentage of a test compound bound to plasma proteins.

Methodology:

  • Device Preparation: A RED device insert (containing a semi-permeable membrane with an 8 kDa molecular weight cutoff) is placed into each well of the base plate.

  • Sample Addition:

    • Add plasma (human, rat, etc.) spiked with the test compound to one chamber of the insert.

    • Add phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow free compound to equilibrate across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma chamber and the PBS (dialysate) chamber.

  • Matrix Matching & Analysis: To avoid analytical artifacts, the plasma sample is mixed with an equal volume of clean PBS, and the dialysate sample is mixed with an equal volume of blank plasma. Both samples are then subjected to protein precipitation (e.g., with acetonitrile) and analyzed by LC-MS/MS.

  • Calculation: The percent bound is calculated as: % Bound = [(Conc_plasma - Conc_dialysate) / Conc_plasma] * 100 .

Metabolic Fate

Understanding metabolic pathways is crucial for predicting a drug's half-life and potential for drug-drug interactions (DDIs).

  • Metabolic Stability: Assays using liver microsomes (containing Phase I CYP450 enzymes) or S9 fractions/hepatocytes (containing both Phase I and Phase II enzymes) determine the intrinsic clearance rate of a compound.[7][8]

  • CYP450 Inhibition: These assays evaluate the potential of an analog to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), a common cause of clinical DDIs.[7]

  • Metabolite Identification: For lead compounds, identifying the major metabolites ("soft spot" analysis) is critical. This is typically done by incubating the compound with hepatocytes and analyzing the resulting mixture by high-resolution LC-MS/MS.[2]

For the 2-[4-(aminomethyl)phenyl]acetamide scaffold, several metabolic pathways are plausible:

  • Phase I:

    • N-deacetylation: Hydrolysis of the acetamide bond to yield the corresponding aniline.

    • Benzylic Oxidation: Oxidation of the methylene bridge (-CH2-) connecting the phenyl ring to the primary amine.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Phase II:

    • N-acetylation: Acetylation of the primary amine.

    • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite or directly to the primary amine.

    • Sulfation: Conjugation of a sulfo group to a hydroxylated metabolite.

Parent Parent Analog 2-[4-(aminomethyl)phenyl]acetamide Phase1 Phase I Metabolism Parent->Phase1 M1 Aromatic Hydroxylation (CYP450s) Phase1->M1 M2 N-Deacetylation (Amidases) Phase1->M2 M3 Benzylic Oxidation (CYP450s) Phase1->M3 Phase2 Phase II Metabolism M4 Glucuronide Conjugate (UGTs) Phase2->M4 M5 Sulfate Conjugate (SULTs) Phase2->M5 Excreted Excreted Metabolites M1->Phase2 M2->Excreted M3->Excreted M4->Excreted M5->Excreted

Caption: Plausible metabolic pathways for the core scaffold.

Part 3: The In Vivo Confirmation: Preclinical Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies in animal models are required to understand the integrated ADME processes and determine key pharmacokinetic parameters.[3][11]

Start Select Candidate Analog Dosing Dose Administration (IV and PO Routes) Start->Dosing Sampling Serial Blood Sampling (e.g., Rat Model) Dosing->Sampling Bioanalysis LC-MS/MS Quantification of Drug in Plasma Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA or Modeling) Bioanalysis->PK_Analysis Parameters Determine Key Parameters (CL, Vd, t1/2, AUC, F%) PK_Analysis->Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Study Design and Key Parameters

A well-designed initial PK study in a rodent model (e.g., Sprague-Dawley rat) typically involves two arms: intravenous (IV) and oral (PO) administration.[12][13]

  • IV Dosing: This route provides direct entry into the systemic circulation, allowing for the determination of fundamental systemic parameters like Clearance (CL) , Volume of Distribution (Vd) , and elimination Half-life (t1/2) .[12]

  • PO Dosing: Comparing the plasma concentration-time profile from PO dosing to that from IV dosing allows for the calculation of the Area Under the Curve (AUC) and, critically, the oral Bioavailability (F%) .[12] Bioavailability is a measure of the fraction of the oral dose that reaches systemic circulation.

The dose selected should be high enough for accurate quantification but well below any toxic level.[14] A crossover design, where the same animals receive both IV and PO doses separated by a washout period, can reduce inter-animal variability and strengthen the data.[15]

Bioanalytical Methodology: LC-MS/MS

The accurate quantification of the parent drug (and potentially key metabolites) in plasma is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[10][16]

  • Sample Preparation: Plasma samples are first treated to remove proteins and other interfering matrix components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[17] An internal standard is added at the beginning of this process to control for variability.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the analyte from any remaining matrix components based on hydrophobicity.

  • Mass Spectrometric Detection: The column eluent is directed into the ion source of a triple quadrupole mass spectrometer. The analyte is ionized (typically by electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity.[18]

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by interpolation.

Part 4: Building Structure-Pharmacokinetic Relationships (SPkR)

The ultimate goal of this comprehensive profiling is to understand how specific structural modifications to the 2-[4-(aminomethyl)phenyl]acetamide scaffold impact its pharmacokinetic profile. This knowledge allows for the rational design of improved analogs.

Structural Modification on Core ScaffoldPredicted Impact on Physicochemical PropertyPredicted In Vitro / In Vivo ConsequenceRationale / Guiding Principle
Addition of alkyl/aryl group to amide N-H ↑ LogD, ↓ PSA↑ Permeability, ↑ PPB, Potentially ↑ Metabolic ClearanceIncreases lipophilicity. May create new metabolic sites.[6]
Substitution on the phenyl ring (e.g., -F, -Cl) ↑ LogDMay block metabolic "soft spots", potentially ↓ Clearance, ↑ Half-lifeHalogenation can sterically hinder CYP450 access.
Replacement of primary amine with secondary/tertiary amine ↑ pKa, ↑ LogDMay alter transporter interactions and protein binding.Changes basicity and lipophilicity.
Introduction of polar group (e.g., -OH, -COOH) on an alkyl substituent ↓ LogD, ↑ PSA, ↑ Solubility↓ Permeability, ↓ PPB, Potentially ↑ Renal ClearanceIncreases hydrophilicity, providing a handle for renal excretion.
Bioisosteric replacement of amide (e.g., sulfonamide) Altered pKa, H-bonding capacityMay improve metabolic stability against amidases.Changes chemical stability and electronic properties.

Conclusion

The successful development of 2-[4-(aminomethyl)phenyl]acetamide analogs requires a deep, integrated understanding of their pharmacokinetic properties. This guide has outlined a logical, hierarchical approach to ADME characterization, beginning with fundamental physicochemical properties and progressing through a suite of validated in vitro assays to definitive in vivo studies. By systematically generating high-quality data and using it to build robust structure-pharmacokinetic relationships, drug discovery teams can navigate the complexities of ADME optimization with greater confidence. This strategy transforms pharmacokinetics from a late-stage hurdle into a powerful tool for prospective design, ultimately increasing the probability of identifying a clinical candidate with the desired balance of potency, exposure, and safety.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • In Vitro ADME Services. Frontage Laboratories.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In Vitro ADME. BioDuro.
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. National Institutes of Health.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI.
  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry.
  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed.
  • A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. Benchchem.
  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry.
  • Proposed metabolic pathways of flutamide in humans and the responsible enzymes. ResearchGate.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. ScienceDirect.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed.
  • 2-{amino}acetamide dihydrochloride. Sapphire Bioscience. Available at:

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery.
  • Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid. Benchchem.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • The metabolism of acetamidothiazoles in the rat. 2-Acetamido-4-chloromethylthiazole. National Institutes of Health.
  • Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
  • A Spectrophotometric Assay for the Detection of 2-Aminophenols in Biological Samples. National Open Access Monitor, Ireland.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI.
  • N-[4-(aminomethyl)phenyl]acetamide. PubChem.
  • Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Sumitomo Chemical.

Sources

Foundational

mass fragmentation pathway of 2-[4-(aminomethyl)phenyl]acetamide

An In-Depth Technical Guide to the Mass Fragmentation Pathway of 2-[4-(aminomethyl)phenyl]acetamide Executive Summary 2-[4-(aminomethyl)phenyl]acetamide (C9H12N2O, Exact Mass: 164.0949 Da) is a highly versatile bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Fragmentation Pathway of 2-[4-(aminomethyl)phenyl]acetamide

Executive Summary

2-[4-(aminomethyl)phenyl]acetamide (C9H12N2O, Exact Mass: 164.0949 Da) is a highly versatile bifunctional chemical entity. Featuring both a primary benzylic amine and a phenylacetamide moiety, it serves as a critical structural motif and intermediate in the synthesis of peptidomimetics, central nervous system (CNS) agents, and cardiovascular drugs.

In mass spectrometry (MS), understanding the exact fragmentation behavior of this compound is essential for structural elucidation, pharmacokinetic tracking, and impurity profiling. This whitepaper provides a comprehensive, mechanistic breakdown of its Electrospray Ionization (ESI) MS/MS fragmentation pathways, grounded in established even-electron dissociation rules [1].

Physicochemical & Ionization Profile

Under standard positive-ion electrospray ionization (ESI+), the molecule readily accepts a proton to form the intact precursor ion [M+H]⁺ at m/z 165.102 .

Because the molecule is bifunctional, protonation is competitive but thermodynamically favors the primary aliphatic amine (the aminomethyl group) over the acetamide oxygen. However, gas-phase proton mobility implies that fragmentation will occur from both protonated tautomers, leading to two distinct but eventually convergent dissociation pathways [2].

Mechanistic Deep-Dive: Core Fragmentation Pathways

The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of 2-[4-(aminomethyl)phenyl]acetamide is governed by the expulsion of stable neutral molecules—primarily ammonia (NH₃), carbon monoxide (CO), and methanimine (CH₂=NH).

Pathway A: Aminomethyl-Directed Cleavage (The Benzylic Pathway)
  • Primary NH₃ Loss: The protonated amine (-CH₂-NH₃⁺) represents an excellent leaving group. The cleavage of the C-N bond results in the loss of neutral ammonia (17.027 Da).

  • Benzylic Stabilization: This loss generates a highly stable benzylic carbocation at m/z 148.076 ([CH₂-C₆H₄-CH₂CONH₂]⁺). The positive charge is delocalized across the phenyl ring, making this the most abundant product ion at low collision energies.

  • Secondary Amide Cleavage: As collision energy increases, the m/z 148 ion undergoes further fragmentation at the acetamide tail. The amide nitrogen captures a proton, leading to a secondary loss of NH₃ (17.027 Da) to form an acylium-benzylic dicationic-like species (or a rearranged stable ion) at m/z 131.049 .

Pathway B: Acetamide-Directed Cleavage (The Acylium Pathway)
  • Amide NH₃ Loss: When protonation occurs at the amide oxygen, proton transfer to the amide nitrogen facilitates the expulsion of NH₃. This yields an acylium ion at m/z 148.076 ([NH₂CH₂-C₆H₄-CH₂-C≡O]⁺). Note that this is an isobaric isomer to the benzylic cation in Pathway A.

  • CO Extrusion: Acylium ions are highly prone to decarbonylation. The loss of carbon monoxide (28.010 Da) from this intermediate yields the amine-benzylic cation at m/z 120.081 ([NH₂CH₂-C₆H₄-CH₂]⁺) [3].

Convergent Deep Cleavage: Tropylium Formation

Both pathways eventually converge into highly stable, lower-mass aromatic hydrocarbon ions under high collision energies:

  • Methyltropylium Ion (m/z 103.054): Formed by the loss of CO from m/z 131 (Pathway A) or the loss of NH₃ from m/z 120 (Pathway B).

  • Tropylium Ion (m/z 91.054): The m/z 120 intermediate can also undergo the classic benzylamine fragmentation, losing neutral methanimine (CH₂=NH, 29.027 Da) to form the ubiquitous aromatic tropylium cation [C₇H₇]⁺.

Fragmentation M [M+H]+ m/z 165.102 P_Amine Protonated Amine [-CH2-NH3+] M->P_Amine Site 1 P_Amide Protonated Amide [-C(=OH)-NH2] M->P_Amide Site 2 F148_A Benzylic Cation m/z 148.076 P_Amine->F148_A -NH3 (17 Da) F148_B Acylium Ion m/z 148.076 P_Amide->F148_B -NH3 (17 Da) F131 Acylium-Benzylic m/z 131.049 F148_A->F131 -NH3 (17 Da) F120 Amine-Benzylic m/z 120.081 F148_B->F120 -CO (28 Da) F103 Methyltropylium m/z 103.054 F131->F103 -CO (28 Da) F120->F103 -NH3 (17 Da) F91 Tropylium Ion m/z 91.054 F120->F91 -CH2=NH (29 Da)

Figure 1: Convergent MS/MS fragmentation pathways of 2-[4-(aminomethyl)phenyl]acetamide.

Quantitative Data & Diagnostic Ions

The table below summarizes the theoretical monoisotopic masses of the diagnostic fragments. When conducting high-resolution mass spectrometry (HRMS), mass accuracy should be maintained within ≤ 5 ppm.

Fragment Ion (m/z)Elemental FormulaNeutral Loss (Da)Lost SpeciesStructural Assignment
165.102 [C₉H₁₃N₂O]⁺--Intact Precursor [M+H]⁺
148.076 [C₉H₁₀NO]⁺17.027NH₃Benzylic Cation / Acylium Ion
131.049 [C₉H₇O]⁺34.0542 × NH₃Secondary Acylium Ion
120.081 [C₈H₁₀N]⁺45.021NH₃ + COAmine-Benzylic Cation
103.054 [C₈H₇]⁺62.0482 × NH₃ + COMethyltropylium Ion
91.054 [C₇H₇]⁺74.048NH₃+CO+CH₂=NHTropylium Ion

Experimental Protocol for MS/MS Validation

To assure reproducibility and analytical trustworthiness, the following self-validating LC-MS/MS protocol is recommended for analyzing this compound. The addition of formic acid is critical; it forces the equilibrium toward the protonated state, ensuring high sensitivity.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the standard in 50% Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Ion Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • Mass Spectrometer Settings (Orbitrap / Q-TOF):

    • Resolution: 70,000 (MS1), 17,500 (MS2).

    • Isolation Window: 1.0 m/z.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).

    • Normalized Collision Energy (NCE): Step-collision multiplexing at 20, 30, and 45 to capture both early benzylic cleavage (m/z 148) and deep tropylium formation (m/z 91).

Workflow S1 Sample Prep Dilution in 50% MeOH S2 UHPLC Separation C18 Column, Gradient S1->S2 S3 ESI+ Ionization Spray Voltage 3.5kV S2->S3 S4 HCD Fragmentation NCE 20, 30, 45 S3->S4 S5 HRMS Detection Orbitrap / Q-TOF S4->S5

Figure 2: Standardized LC-HRMS/MS experimental workflow for fragmentation validation.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Available at:[Link]

  • Levsen, K., Schiebel, H. M., Terlouw, J. K., Jobst, K. J., Elend, M., Preiss, A., Thiele, H., & Schwarz, H. (2007). Even-electron ions: a systematic study of the neutral species lost in the dissociation of polyatomic cations. Journal of Mass Spectrometry, 42(8), 1024-1044. Available at:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Available at:[Link]

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 2-[4-(aminomethyl)phenyl]acetamide: Overcoming Retention and Peak Shape Challenges for Polar Basic Amines

Executive Summary The analysis of small, highly polar, basic molecules presents one of the most persistent challenges in liquid chromatography. Approximately 70–85% of marketed drugs and their synthetic intermediates are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of small, highly polar, basic molecules presents one of the most persistent challenges in liquid chromatography. Approximately 70–85% of marketed drugs and their synthetic intermediates are basic compounds[1]. 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a prime example of this structural class. Featuring a highly basic primary aminomethyl group and a polar acetamide moiety, this analyte exhibits bimodal polarity that defies standard low-pH reversed-phase (RP) HPLC methods.

This application note provides a comprehensive, causality-driven guide to developing robust, self-validating chromatographic methods for 2-[4-(aminomethyl)phenyl]acetamide. By manipulating pH, stationary phase chemistry, and ion-pairing mechanisms, we present three distinct, field-proven analytical strategies: High-pH RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Chromatography (IPC).

Analyte Profiling & Mechanistic Challenges

To design a self-validating chromatographic system, one must first understand the physicochemical behavior of the analyte. 2-[4-(aminomethyl)phenyl]acetamide contains two nitrogenous groups, but their chromatographic behaviors are vastly different:

  • The Acetamide Group: The lone pair on the nitrogen is conjugated with the adjacent carbonyl group, rendering it non-basic and neutral under standard HPLC conditions.

  • The Aminomethyl Group: This is a primary aliphatic amine with an estimated pKa of ~9.5 to 10.0. At typical acidic mobile phase conditions (pH 2.0 – 4.0), this group is fully protonated ( NH3+​ ).

The "Low-pH" Problem

When analyzed on a standard C18 column using 0.1% Formic Acid (pH ~2.7), the protonated analyte is highly hydrophilic, resulting in elution near the void volume ( t0​ ). Furthermore, the positively charged amine acts as a cation, undergoing secondary ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica surface. This dual mechanism causes severe peak tailing, poor resolution, and signal suppression[1].

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristicChromatographic Implication
Structure Primary amine + AcetamideBimodal polarity; requires specialized phase selection.
pKa (Amine) ~9.5 – 10.0Positively charged at pH < 8.0; prone to severe silanol interactions.
LogP (est.) < 0.5 (Highly Polar)Insufficient hydrophobic retention on standard alkyl (C18) phases.
UV Maxima ~210 nm, ~254 nm (weak)Requires low-UV detection or MS/CAD for high sensitivity.

Strategic Workflows for Method Development

To overcome these challenges, we must alter the retention mechanism. The decision workflow below outlines the three primary strategies based on detection requirements and laboratory capabilities.

Workflow A Target: 2-[4-(aminomethyl)phenyl]acetamide B Challenge: High Polarity & Basic Primary Amine A->B C1 Strategy 1: High-pH RP-HPLC (Deprotonate Amine) B->C1 C2 Strategy 2: HILIC (Orthogonal Partitioning) B->C2 C3 Strategy 3: Ion-Pairing (Mask Positive Charge) B->C3

Decision workflow for analyzing polar basic amines like 2-[4-(aminomethyl)phenyl]acetamide.

Strategy 1: High-pH Reversed-Phase Chromatography (Preferred)

The Causality

The most elegant solution to amine tailing and poor retention is to neutralize the charge. By raising the mobile phase pH to at least 1 unit above the analyte's pKa (e.g., pH 11.0), the primary amine is deprotonated into its neutral state ( NH2​ ). This exponentially increases the molecule's hydrophobicity, allowing it to partition effectively into the C18 stationary phase while simultaneously eliminating electrostatic interactions with silanols[2]. Modern hybrid-silica columns are required for this approach, as standard silica dissolves at pH > 8.0[1]. Notably, basic compounds often ionize exceptionally well in electrospray positive mode (ESI+) even at high pH[3].

Experimental Protocol: High-pH RP-HPLC
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 µm). (Self-validation: Hybrid silica ensures column longevity at pH 11).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B (Hold to focus the polar analyte)

    • 2.0 - 10.0 min: 2% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.1 - 15.0 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 215 nm; MS (ESI+) monitoring [M+H]+=165.1 m/z .

Mechanism cluster_0 Low pH RP-HPLC (Problematic) cluster_1 High pH RP-HPLC (Optimal) N1 Protonated Amine (NH3+) N2 Repelled by C18 Attracted to Silanols (Si-O-) N1->N2 N3 Poor Retention & Severe Peak Tailing N2->N3 M1 Neutral Amine (NH2) M2 Hydrophobic Partitioning into C18 Phase M1->M2 M3 Strong Retention & Symmetrical Peaks M2->M3

Mechanistic comparison of basic amine retention at low vs. high pH in reversed-phase HPLC.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality

If MS sensitivity is the absolute priority, HILIC is the method of choice. HILIC operates orthogonally to RP-HPLC. It utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>80% Acetonitrile). The high concentration of organic solvent forces the formation of a water-enriched layer on the surface of the stationary phase. The highly polar, protonated 2-[4-(aminomethyl)phenyl]acetamide partitions favorably into this aqueous layer. Because the mobile phase is highly volatile, HILIC provides enhanced desolvation and superior electrospray ionization efficiency[4].

Experimental Protocol: HILIC
  • Column: Waters BEH Amide or SeQuant ZIC-HILIC (150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Self-validation: pH 3.0 ensures the amine is fully protonated, maximizing polarity and HILIC retention).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program: (Note: HILIC gradients run from high to low organic)

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 8.0 min: 95% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.1 - 15.0 min: 95% B (Extended re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

Strategy 3: Ion-Pairing Reversed-Phase Chromatography

The Causality

When hybrid columns or HILIC setups are unavailable, Ion-Pairing Chromatography (IPC) can force retention on a standard C18 column. By adding an anionic ion-pairing reagent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase, the negatively charged additive binds to the positively charged amine. This forms a neutral, highly hydrophobic ion-pair complex that retains strongly on C18[5]. Caveat: Ion-pairing agents cause severe ion suppression in MS and can permanently alter the selectivity of the C18 column.

Experimental Protocol: Ion-Pairing RP-HPLC
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water containing 0.1% HFBA.

  • Mobile Phase B: Acetonitrile containing 0.1% HFBA.

  • Gradient Program: 5% B to 70% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV only (215 nm). MS is not recommended due to HFBA suppression.

Comparative Performance Data

To guide method selection, the following table summarizes the expected system suitability metrics for 2-[4-(aminomethyl)phenyl]acetamide across the three developed strategies.

Table 2: Chromatographic Performance Metrics (Typical Expected Values)

Method StrategyRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )MS Compatibility
Standard Low-pH RP-HPLC 0.5 - 1.2> 2.5 (Severe Tailing)< 3,000Excellent
High-pH RP-HPLC 4.5 - 6.01.0 - 1.2 (Symmetrical)> 12,000Excellent
HILIC (Amide Phase) 3.0 - 5.01.1 - 1.3> 10,000Exceptional
Ion-Pairing (HFBA) 5.0 - 7.01.2 - 1.4> 8,000Poor (Suppression)

Sources

Application

Purification and Isolation Strategies for Crude 2-[4-(Aminomethyl)phenyl]acetamide Extracts

Physicochemical Profiling & Mechanistic Rationale The purification of 2-[4-(aminomethyl)phenyl]acetamide from a crude synthetic mixture presents a unique set of chromatographic and extraction challenges due to its bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Rationale

The purification of 2-[4-(aminomethyl)phenyl]acetamide from a crude synthetic mixture presents a unique set of chromatographic and extraction challenges due to its bifunctional nature. To design an effective purification pipeline, we must first analyze the physicochemical properties of its functional groups:

  • The Aminomethyl Group ( −CH2​NH2​ ) : This primary amine acts as a moderately strong base. Analogous to benzylamine, it possesses a conjugate acid pKa​ of approximately 9.33 ([1]). This basicity makes the molecule highly susceptible to severe peak tailing on standard silica and reversed-phase columns due to secondary interactions with acidic silanols. However, it also provides an ideal handle for pH-driven orthogonal extractions.

  • The Acetamide Group ( −CH2​CONH2​ ) : This primary amide is electronically neutral but highly polar, acting as both a strong hydrogen bond donor and acceptor.

  • The Phenyl Ring : Provides a degree of hydrophobicity, allowing for reversed-phase retention, though the overall molecule remains highly polar and water-soluble when ionized.

The Causality of the Workflow: Standard normal-phase chromatography (silica gel) often fails for this compound, resulting in irreversible chemisorption or severe streaking. Therefore, our protocol bypasses standard silica in favor of a three-tier orthogonal approach:

  • Tier 1: Acid-Base Liquid-Liquid Extraction (LLE) to rapidly clear non-basic impurities.

  • Tier 2: Strong Cation Exchange (SCX) chromatography to selectively "catch and release" the primary amine.

  • Tier 3: Preparative Reversed-Phase HPLC (RP-HPLC) using an ion-pairing agent to achieve >99% purity.

Workflow Overview

Workflow Crude Crude Extract (Contains neutral & acidic impurities) AcidExt Acidic Extraction (pH 2) Target in Aqueous Phase Crude->AcidExt Add 1M HCl & DCM OrgDiscard1 Organic Phase (Impurities Discarded) AcidExt->OrgDiscard1 Organic Layer BaseExt Basification (pH 11) & Organic Extraction AcidExt->BaseExt Aqueous Layer Add 2M NaOH & EtOAc AqDiscard Aqueous Phase (Salts Discarded) BaseExt->AqDiscard Aqueous Layer SCX SCX Chromatography (Amine Catch-and-Release) BaseExt->SCX Organic Layer (Concentrated) HPLC Preparative RP-HPLC (Final Polishing with 0.1% TFA) SCX->HPLC Elute with 5% NH3 in MeOH Pure Pure 2-[4-(aminomethyl)phenyl]acetamide (TFA Salt) HPLC->Pure Lyophilization

Figure 1: Comprehensive orthogonal purification workflow for 2-[4-(aminomethyl)phenyl]acetamide.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This self-validating protocol exploits the pKa​ of the primary amine to separate the target compound from unreacted starting materials (e.g., phenylacetic acid derivatives) and neutral byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude extract in dichloromethane (DCM) (10 mL per gram of crude). If the crude is overly polar, a 4:1 DCM:Methanol mixture can be used to ensure complete dissolution.

  • Acidic Extraction (Protonation): Add an equal volume of 1M aqueous HCl . Vigorously shake the separatory funnel and allow the phases to separate. At pH≈2 , the aminomethyl group is fully protonated to an ammonium salt, driving the target compound entirely into the aqueous layer.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation: Spot both layers on a TLC plate and stain with Ninhydrin. The aqueous layer must show a deep purple spot (indicating the primary amine), while the organic layer should be negative. Discard the organic layer.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath to 0∘C (basification is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution reaches pH>11 (verify with pH paper). The amine is now in its neutral free-base form.

  • Organic Recovery: Extract the basified aqueous layer three times with Ethyl Acetate (EtOAc) or n-butanol. Note: n-butanol is highly recommended if EtOAc yields poor recovery, as the acetamide group retains significant aqueous solubility.

  • Isolation: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol 2: Strong Cation-Exchange (SCX) Chromatography

SCX chromatography utilizes stationary phases functionalized with sulfonic acid ( −SO3−​ ) groups to selectively bind positively charged primary amines ([2]). This step acts as a powerful chemical filter, removing any remaining non-basic organic impurities.

SCX_Mechanism Load 1. Loading Phase (pH < 7) Amine is protonated Bind 2. Binding (R-NH3+ binds to SO3-) Load->Bind Wash 3. Washing Phase (MeOH removes neutrals) Bind->Wash Elute 4. Elution Phase (5% NH3 in MeOH) Wash->Elute Release 5. Release (R-NH2 deprotonated, elutes) Elute->Release

Figure 2: Mechanism of Strong Cation Exchange (SCX) chromatography for primary amines.

Step-by-Step Methodology:

  • Resin Conditioning: Pack a glass column with SCX resin (e.g., silica-based propylsulfonic acid). Condition the bed with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of 0.1M HCl in MeOH, and finally 5 CV of pure MeOH.

  • Loading: Dissolve the semi-pure extract from Protocol 1 in a minimal amount of MeOH. Add a few drops of dilute acetic acid to ensure the solution is slightly acidic ( pH≈4 ). Load the sample onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 10 CV of pure MeOH.

    • Self-Validation: Collect the wash fractions and monitor via UV ( 254 nm ). Continue washing until the UV absorbance drops to the baseline, confirming the removal of neutral/acidic impurities.

  • Elution: Elute the target compound using 5 CV of 5% NH4​OH in MeOH (v/v). The high pH of the ammonia solution deprotonates the target amine, disrupting the electrostatic interaction with the sulfonic acid groups and releasing the compound ([3]).

  • Recovery: Concentrate the eluate under reduced pressure to yield the highly purified free base.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC) Polishing

For pharmaceutical-grade purity (>99%), preparative RP-HPLC is required to separate structurally similar isomers. Because basic amines interact strongly with residual acidic silanols on silica-based C18 columns, an ion-pairing agent is mandatory to prevent peak tailing ([4]).

Step-by-Step Methodology:

  • System Setup:

    • Column: Preparative C18 column (e.g., 250×21.2 mm , particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified Water. TFA acts as a volatile ion-pairing agent, masking the amine and improving peak shape.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes at a flow rate of 20 mL/min .

  • Injection & Monitoring: Dissolve the SCX-purified sample in Mobile Phase A. Inject and monitor the eluate using a diode array detector (DAD) at 210 nm (amide/amine absorption) and 254 nm (phenyl ring absorption).

  • Fraction Collection & Lyophilization: Collect the major peak eluting at the expected retention time.

    • Self-Validation: Perform analytical LC-MS on the collected fraction to confirm the exact mass ( [M+H]+=165.2 m/z ).

  • Final Isolation: Freeze the collected fractions and lyophilize (freeze-dry) for 48 hours to remove water, acetonitrile, and volatile TFA. The final product will be isolated as a stable 2-[4-(aminomethyl)phenyl]acetamide TFA salt.

Quantitative Data Presentation

The table below summarizes the expected outcomes and scalability of the integrated purification pipeline.

Table 1: Comparison of Purification Techniques for 2-[4-(aminomethyl)phenyl]acetamide

Purification TechniqueTarget Impurities RemovedTypical Recovery (%)Final Purity (%)Scalability
Acid-Base LLE Neutral & acidic byproducts, unreacted acids85 - 9080 - 85High (Multi-gram to Kg)
SCX Chromatography Non-basic organics, structural salts90 - 9590 - 95Medium (Gram scale)
Preparative RP-HPLC Structurally similar isomers, trace organics75 - 80> 99Low (Milligram scale)

References

  • PubChem. "Benzylamine | C6H5CH2NH2 | CID 7504". National Center for Biotechnology Information.[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize". Welch Materials Technical Library.[Link]

  • Sartorius. "Ion Exchange Chromatography". Sartorius Bioprocessing.[Link]

  • National Institutes of Health (PMC). "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications". PubMed Central.[Link]

Sources

Method

Application Note: High-Throughput Screening (HTS) and Combinatorial Applications of 2-[4-(aminomethyl)phenyl]acetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Introduction & Mechanistic Rationale

In modern drug discovery, the design of highly diverse chemical libraries is paramount for successful High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) has emerged as a highly versatile bifunctional building block. With a molecular weight of 164.21 g/mol [1], it strictly adheres to the "Rule of Three" for fragment-based screening, making it an ideal starting point for hit-to-lead optimization.

The structural topology of 2-[4-(aminomethyl)phenyl]acetamide features two distinct, orthogonally reactive handles:

  • Primary Benzylic Amine: Highly nucleophilic, ideal for reductive aminations, sulfonylation, and amide couplings.

  • Primary Amide: Capable of participating in Buchwald-Hartwig cross-couplings or serving as a hydrogen-bond donor/acceptor motif in the target binding pocket.

Because of this bifunctionality, the compound is heavily utilized in the construction of DNA-Encoded Libraries (DELs) . The causality behind this choice is rooted in reaction kinetics: the benzylic amine reacts rapidly and quantitatively under mild, aqueous conditions—a strict requirement to prevent DNA degradation during library synthesis.

Integration into DNA-Encoded Libraries (DELs)

To leverage 2-[4-(aminomethyl)phenyl]acetamide in HTS, it is typically conjugated to a DNA-tagged scaffold via split-and-pool combinatorial synthesis. The primary amine acts as the attachment point, while the acetamide moiety is oriented outward to probe the target protein's binding site.

G A 2-[4-(aminomethyl)phenyl]acetamide C On-DNA Amidation (HATU, DIPEA) A->C B DNA-Conjugated Scaffold B->C D Split-and-Pool Synthesis C->D E Affinity Selection (HTS) D->E F Next-Gen Sequencing (NGS) E->F

Workflow for integrating 2-[4-(aminomethyl)phenyl]acetamide into DNA-encoded libraries.

Experimental Protocols

Protocol A: On-DNA Amidation (Self-Validating System)

This protocol describes the coupling of 2-[4-(aminomethyl)phenyl]acetamide to a DNA-conjugated carboxylic acid. The protocol is designed to be self-validating by incorporating an LC-MS quality control step before proceeding to the next split-and-pool cycle.

Reagents:

  • DNA-conjugated carboxylic acid (1 mM in water)

  • 2-[4-(aminomethyl)phenyl]acetamide (100 mM in DMSO)

  • HATU (100 mM in DMSO)

  • DIPEA (200 mM in DMSO)

  • Sodium borate buffer (250 mM, pH 9.4)

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 10 µL of the DNA-conjugated carboxylic acid (10 nmol) to each well.

  • Buffering: Add 10 µL of sodium borate buffer (pH 9.4) to maintain the optimal pH for amine nucleophilicity while preventing DNA depurination.

  • Activation: In a separate tube, pre-mix 5 µL of HATU and 5 µL of DIPEA. Incubate for 5 minutes to form the active ester. Causality: Pre-activation prevents the formation of unreactive guanidinium byproducts on the amine.

  • Coupling: Add the activated ester mixture to the DNA solution, immediately followed by 10 µL of 2-[4-(aminomethyl)phenyl]acetamide.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Validation (QC): Remove a 1 µL aliquot, dilute in 20 µL water, and analyze via LC-MS. Self-Validation: The reaction is considered successful only if >90% conversion to the mass of the expected amide adduct is observed.

  • Purification: Precipitate the DNA conjugate using 10% volume of 5 M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 x g for 30 mins, decant, and resuspend in water.

Fragment-Based Screening (FBS) via Surface Plasmon Resonance (SPR)

When used directly as a fragment in HTS, 2-[4-(aminomethyl)phenyl]acetamide is screened against immobilized target proteins using SPR.

Protocol B: SPR Screening Workflow
  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU).

  • Analyte Preparation: Prepare a concentration series of 2-[4-(aminomethyl)phenyl]acetamide (e.g., 10 µM to 2 mM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the compound series at a flow rate of 30 µL/min. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Fit the steady-state affinity data to a 1:1 binding model to determine the KD​ .

Quantitative Data & Metrics

The following table summarizes the typical physicochemical and HTS performance metrics for 2-[4-(aminomethyl)phenyl]acetamide[1].

MetricValueRelevance to HTS/FBDD
Molecular Weight 164.21 g/mol Excellent for Rule of Three (Ro3) compliance.
LogP (calculated) ~0.5High aqueous solubility; ideal for biochemical assays.
Hydrogen Bond Donors 3Facilitates strong interactions with target active sites.
Hydrogen Bond Acceptors 1Provides directionality in binding pockets.
On-DNA Coupling Efficiency > 95%Ensures high-fidelity combinatorial library generation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11000259, 2-[4-(Aminomethyl)phenyl]acetamide." PubChem. Available at:[Link]

Sources

Application

Derivatization of 2-[4-(aminomethyl)phenyl]acetamide for Enhanced GC-MS Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed technical guide for the chemical derivatization of 2-[4-(aminomethyl)phenyl]acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide for the chemical derivatization of 2-[4-(aminomethyl)phenyl]acetamide, a compound featuring both a primary amine and a primary amide functional group. Direct analysis of such polar, low-volatility compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often unfeasible due to poor chromatographic performance, including peak tailing and low sensitivity.[1][2] Derivatization is an essential sample preparation step that converts the polar N-H groups into less polar, more volatile, and thermally stable moieties, rendering the analyte suitable for GC-MS analysis.[3][4] We present and compare two robust derivatization strategies—silylation and acylation—providing detailed, field-proven protocols, the rationale behind experimental choices, and expected outcomes to guide researchers in developing reliable quantitative methods.

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities.[5] However, its application is fundamentally limited to analytes that are volatile and thermally stable.[5][6] Molecules like 2-[4-(aminomethyl)phenyl]acetamide, which contain multiple polar functional groups capable of hydrogen bonding, exhibit low volatility and are prone to thermal degradation at typical GC inlet temperatures. Furthermore, the active hydrogens in the primary amine and amide groups can interact with active sites on the GC column and inlet liner, leading to severe peak asymmetry and poor reproducibility.[1]

Chemical derivatization overcomes these limitations by chemically modifying the problematic functional groups.[3] The process replaces active, polar hydrogens with non-polar functional groups, which accomplishes several key objectives:

  • Increases Volatility: By disrupting intermolecular hydrogen bonding, derivatization significantly lowers the boiling point of the analyte.[3][4]

  • Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for vaporization.[7]

  • Enhances Chromatographic Performance: Derivatization minimizes undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1]

  • Improves Mass Spectral Characteristics: Derivatives can produce characteristic fragmentation patterns that aid in structural elucidation and quantification.[3]

This guide focuses on the two most effective derivatization strategies for compounds like 2-[4-(aminomethyl)phenyl]acetamide: silylation and acylation .

Analyte Structure and Derivatization Sites

2-[4-(aminomethyl)phenyl]acetamide possesses two key functional groups with active hydrogens that are targets for derivatization: a primary benzylic amine (-CH₂NH₂) and a primary amide (-C(O)NH₂).

Caption: Derivatization targets on 2-[4-(aminomethyl)phenyl]acetamide.

The reactivity of these sites towards derivatizing reagents generally follows the order: amine > amide.[5] This differential reactivity must be considered when selecting a method, as it can lead to the formation of multiple products (e.g., mono-, di-, or tri-substituted derivatives).

Derivatization Strategy 1: Silylation

Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. The reaction is typically fast and the byproducts are volatile, minimizing interference.[8]

3.1. Reaction Principle & Reagents

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9] For less reactive groups like amides, the reaction can be accelerated by adding a catalyst, such as 1% Trimethylchlorosilane (TMCS), to the BSTFA.[10] The catalyst enhances the silylating power of the reagent, helping to drive the reaction to completion.[10]

G Analyte R-NH₂ Product R-N(TMS)₂ Analyte->Product + 2 BSTFA BSTFA BSTFA Byproduct CF₃C(O)NHTMS Product->Byproduct Forms caption Silylation of a primary amine with BSTFA.

Caption: Generalized silylation reaction.

A critical consideration for silylation is its extreme sensitivity to moisture.[3][11] All glassware, solvents, and the sample itself must be anhydrous, as the reagent will preferentially react with any water present, reducing the yield of the desired derivative and potentially causing hydrolysis of the formed product.[3]

3.2. Protocol: Silylation with BSTFA + 1% TMCS

This protocol is designed to achieve complete derivatization of both the amine and amide groups.

Materials:

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • BSTFA + 1% TMCS derivatizing reagent

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample residue. Add 100 µL of BSTFA + 1% TMCS.[1] A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial immediately. Heat the mixture at 70-80°C for 60 minutes in a heating block.[10] This elevated temperature is necessary to ensure the less reactive amide group is fully derivatized.

  • Cooling: Allow the vial to cool completely to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized solution directly into the GC-MS system. The TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[8]

Derivatization Strategy 2: Acylation

Acylation involves the introduction of an acyl group, typically by reacting the analyte with a highly reactive acid anhydride.[3] For GC-MS, perfluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) are preferred.

4.1. Reaction Principle & Reagents

Acylation creates stable amide derivatives from primary amines.[1][12] These derivatives are less sensitive to moisture than their silyl counterparts. The introduction of fluorine atoms also significantly enhances the response of an Electron Capture Detector (ECD), making this an excellent choice for trace-level analysis.[1]

G Analyte R-NH₂ Product R-NH-COCF₃ Analyte->Product + TFAA TFAA TFAA (CF₃CO)₂O Byproduct CF₃COOH Product->Byproduct Forms caption Acylation of a primary amine with TFAA.

Caption: Generalized acylation reaction.

A key difference from silylation is that acylation with anhydrides produces a non-volatile, acidic byproduct (e.g., trifluoroacetic acid).[3] While often injected directly, this acid can be detrimental to the GC column over time. For robust, long-term applications, removal of the acid or use of a solvent that can accept the acid byproduct is recommended.[3]

4.2. Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol primarily targets the highly reactive primary amine. Derivatization of the amide group is possible but requires more forcing conditions.

Materials:

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • Trifluoroacetic Anhydride (TFAA)

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount of the sample (e.g., 100 µg) to a reaction vial and evaporate to dryness under nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[1] This ensures the complete and rapid derivatization of the primary amine.

  • Cooling & Optional Cleanup: Allow the vial to cool to room temperature. For routine analysis, the sample can be injected directly. To remove the acid byproduct, the excess reagent and acid can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

GC-MS Analysis and Expected Results

The choice of derivatization method will yield different products with distinct chromatographic and mass spectrometric properties.

5.1. Suggested GC-MS Parameters

The following are recommended starting conditions, which should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-650

5.2. Comparison of Derivatives

The silylation reaction is expected to derivatize all three active hydrogens (two on the amine, one on the amide), while the milder acylation protocol will primarily derivatize the primary amine.

Derivatization MethodTarget Site(s)Derivative(s) FormedMolecular Wt. IncreaseExpected VolatilityDerivative Stability
Silylation (BSTFA) Amine & AmideTri-TMS derivative+216 DaVery HighMoisture sensitive
Acylation (TFAA) Primary Amine (main)Di-TFA derivative+192 DaHighVery Stable

5.3. Mass Spectra Interpretation

  • TMS Derivatives: Expect to see a prominent molecular ion (M+). Characteristic fragments will include m/z 73 ([Si(CH₃)₃]⁺) and M-15 ([M-CH₃]⁺).

  • TFA Derivatives: Mass spectra are often characterized by fragments showing the loss of the trifluoroacetyl group ([M-97]⁺) or the CF₃ group ([M-69]⁺).

Overall Workflow

Caption: Experimental workflow for derivatization and analysis.

Conclusion

Both silylation and acylation are effective strategies for the derivatization of 2-[4-(aminomethyl)phenyl]acetamide for GC-MS analysis.

  • Silylation with BSTFA + 1% TMCS is the recommended approach for achieving the most complete derivatization of both amine and amide groups, leading to a single, highly volatile product. However, it requires strictly anhydrous conditions and prompt analysis.

  • Acylation with TFAA provides highly stable derivatives and is less sensitive to moisture. It is an excellent choice for robust, high-throughput applications and for trace analysis when using an ECD. Under the mild conditions described, it will primarily derivatize the amine group, which may be sufficient for achieving good chromatography.

The optimal choice will depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. It is always recommended to validate the chosen method with appropriate standards and quality controls.

References

  • Regis Technologies. (n.d.). GC Derivatization.
  • Villas-Bôas, S. G., Højrup, P., & Nicolai, B. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 39-47.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Lisi, E. A. (2013). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Česen, M., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Journal of Chromatography A.
  • BenchChem. (2025). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.
  • BenchChem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • BenchChem. (n.d.). A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices.
  • Česen, M., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. ResearchGate.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Popa, G., & Dinica, R. M. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
  • Aponte, J. C., & Mojarro, A. (n.d.). Silylation Protocol for the Analysis of Meteoritic Amides. Universities Space Research Association.
  • El-Hosry, L., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • BenchChem. (2026). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(aminomethyl)phenyl]acetamide

Welcome to the technical support center for the synthesis of 2-[4-(aminomethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[4-(aminomethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Synthetic Overview & Core Principles

The synthesis of 2-[4-(aminomethyl)phenyl]acetamide is typically approached via a two-step process. The first step involves the formation of the intermediate, 2-(4-cyanophenyl)acetamide, which is then subjected to a reduction reaction to yield the final product. The choice of reagents and reaction conditions at each stage is critical for maximizing yield and minimizing the formation of impurities.

A common and effective synthetic route is outlined below:

Synthesis_Workflow Start 4-Cyanophenylacetic acid Intermediate_Formation Amidation Start->Intermediate_Formation 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃ Intermediate 2-(4-cyanophenyl)acetamide Intermediate_Formation->Intermediate Reduction Nitrile Reduction Intermediate->Reduction e.g., H₂, Pd/C or LiAlH₄ Product 2-[4-(aminomethyl)phenyl]acetamide Reduction->Product Purification Purification Product->Purification Recrystallization or Column Chromatography Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for 2-[4-(aminomethyl)phenyl]acetamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-[4-(aminomethyl)phenyl]acetamide in a question-and-answer format.

Step 1: Synthesis of 2-(4-cyanophenyl)acetamide

Q1: My amidation reaction to form 2-(4-cyanophenyl)acetamide is low-yielding. What are the possible causes?

A1: Low yields in the amidation of 4-cyanophenylacetic acid can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acid chloride) is crucial. Ensure your thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is fresh and the reaction is performed under anhydrous conditions to prevent quenching of the reagent.

  • Suboptimal Reaction Temperature: The formation of the acid chloride typically requires gentle heating (reflux), while the subsequent reaction with ammonia or ammonium hydroxide should be carried out at a lower temperature (e.g., 0-25 °C) to minimize side reactions.

  • Hydrolysis of the Acid Chloride: If the acid chloride is exposed to moisture before the addition of the ammonia source, it will revert to the carboxylic acid, thus reducing the yield.

Q2: I am observing an impurity with a similar polarity to my desired 2-(4-cyanophenyl)acetamide on my TLC plate. What could it be?

A2: A common impurity in this step is the starting material, 4-cyanophenylacetic acid. This indicates an incomplete reaction. To drive the reaction to completion, you can try extending the reaction time for the acid activation step or using a slight excess of the activating agent.

Step 2: Reduction of 2-(4-cyanophenyl)acetamide

Q3: My reduction of the nitrile group is resulting in a mixture of products. How can I improve the selectivity for the primary amine?

A3: The key challenge in this step is the selective reduction of the nitrile in the presence of the acetamide group. The choice of reducing agent and reaction conditions is paramount.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the preferred method for its high selectivity.[1][2] The reaction is typically carried out in a protic solvent like ethanol or methanol. Key parameters to optimize include hydrogen pressure, catalyst loading, and reaction temperature. A major advantage is the milder reaction conditions which are less likely to affect the amide group.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ can also reduce the amide group to an amine, leading to the formation of 2-(4-(aminomethyl)phenyl)ethan-1-amine as a byproduct.[3][4] To favor nitrile reduction, use a stoichiometric amount of LiAlH₄ and maintain a low reaction temperature (e.g., 0 °C). An "inverse addition" method, where the LiAlH₄ solution is slowly added to the substrate, can also improve selectivity by keeping the concentration of the reducing agent low.[3]

Q4: I am seeing a significant amount of a more polar byproduct, which I suspect is the hydrolyzed carboxylic acid. How can I prevent this?

A4: Hydrolysis of the acetamide group to form 2-(4-(aminomethyl)phenyl)acetic acid is a common side reaction, particularly if the work-up conditions are too harsh.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze amide hydrolysis, a reaction that is often accelerated by heat.[5][6] During the work-up of a LiAlH₄ reduction, a careful quench with a sequence like the Fieser work-up (water, followed by 15% NaOH, then more water) is recommended to avoid strongly acidic or basic conditions for prolonged periods. For catalytic hydrogenation, ensure the reaction mixture is neutralized before any purification steps that involve heating.

  • Reaction Temperature: Elevated temperatures during the reduction or work-up can promote hydrolysis. Maintain the recommended temperature throughout the process.

Troubleshooting_Reduction Start Low Yield or Impure Product in Nitrile Reduction Impurity_Check Identify Impurities (TLC, NMR, MS) Start->Impurity_Check Over_Reduction Over-reduction Product (Amide reduced to Amine) Impurity_Check->Over_Reduction Observed Hydrolysis Hydrolysis Product (Amide to Carboxylic Acid) Impurity_Check->Hydrolysis Observed Incomplete_Reaction Starting Material Remains Impurity_Check->Incomplete_Reaction Observed Sol_Over_Reduction Solution: - Use milder reducing agent (H₂/Pd-C) - Use stoichiometric LiAlH₄ at low temp - Inverse addition of LiAlH₄ Over_Reduction->Sol_Over_Reduction Sol_Hydrolysis Solution: - Careful work-up (avoid strong acid/base) - Maintain low temperature - Neutralize before purification Hydrolysis->Sol_Hydrolysis Sol_Incomplete Solution: - Increase reaction time - Increase catalyst loading or H₂ pressure - Check catalyst activity Incomplete_Reaction->Sol_Incomplete

Caption: Troubleshooting decision tree for the nitrile reduction step.

III. Experimental Protocols

Protocol 1: Synthesis of 2-(4-cyanophenyl)acetamide
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • Amidation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (2.0 eq) dropwise with vigorous stirring.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-cyanophenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Protocol 2: Catalytic Hydrogenation of 2-(4-cyanophenyl)acetamide
  • Reaction Setup: To a hydrogenation vessel, add 2-(4-cyanophenyl)acetamide (1.0 eq) and a suitable solvent such as methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

IV. Data Tables for Synthesis & Characterization

Parameter Synthesis of 2-(4-cyanophenyl)acetamide Reduction of 2-(4-cyanophenyl)acetamide
Key Reagents 4-Cyanophenylacetic acid, SOCl₂, NH₄OH2-(4-cyanophenyl)acetamide, H₂, Pd/C
Solvent DCM or TolueneMethanol or Ethanol
Temperature 0 °C to RefluxRoom Temperature
Typical Yield 80-90%85-95%
Key Impurities 4-Cyanophenylacetic acid2-(4-cyanophenyl)acetamide, 2-(4-(aminomethyl)phenyl)acetic acid
Spectroscopic Data Predicted Chemical Shift/Wavenumber Assignment
¹H NMR (DMSO-d₆) ~7.5 ppm (d), ~7.3 ppm (d)Aromatic protons
~3.7 ppm (s)-CH₂-NH₂
~3.4 ppm (s)-CH₂-CONH₂
~7.2 ppm (br s), ~6.8 ppm (br s)-CONH₂
(variable)-NH₂
¹³C NMR (DMSO-d₆) ~173 ppmC=O (amide)
~140-128 ppmAromatic carbons
~45 ppm-CH₂-NH₂
~42 ppm-CH₂-CONH₂
IR (KBr, cm⁻¹) 3400-3200 (br)N-H stretching (amine and amide)
~1650 (s)C=O stretching (amide I)
~1610 (m)N-H bending (amide II)

Note: Predicted spectroscopic data is based on typical values for similar functional groups and should be confirmed by experimental analysis.

V. References

  • Kouyama, T., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(5), 1033-1040. Available at: [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-(4-cyanophenyl)-2-diazoacetamide. Retrieved from [Link]

  • Fekih, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Available at: [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Chemistry 2e. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[4-(aminomethyl)phenyl]formamido}acetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]

  • Kim, J., & Lee, D. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5614–5617. Available at: [Link]

  • Kaili Catalyst New Materials Co., Ltd. (n.d.). Catalytic hydrogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(11), 5563–5576. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1043-1047. Available at: [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346. Available at: [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Retrieved from

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry, 28(16), 115609. Available at: [Link]

  • ResearchGate. (n.d.). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paracetamol-impurities. Retrieved from [Link]

  • van der Veen, R. M., et al. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Catalysis, 4, 608–615. Available at: [Link]

Sources

Optimization

optimizing HPLC retention time for 2-[4-(aminomethyl)phenyl]acetamide

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of analyzing 2-[4-(aminomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of analyzing 2-[4-(aminomethyl)phenyl]acetamide .

Because this molecule contains a highly basic primary amine (aminomethyl group, pKa ~9.5) and a polar neutral acetamide group, it is extremely hydrophilic. In standard Reversed-Phase Liquid Chromatography (RP-HPLC), analysts typically encounter two critical failure modes with this compound: elution in the void volume (lack of retention) and severe peak tailing (poor peak asymmetry).

This guide provides the mechanistic causality behind these issues and offers self-validating protocols to establish a robust, reproducible assay.

Part 1: Diagnostic Decision Matrix

Before adjusting your mobile phase, use the following logical workflow to determine the optimal chromatographic mode for your specific laboratory requirements (e.g., whether you require LC-MS compatibility).

HPLC_Troubleshooting Start Issue: Poor Retention / Tailing 2-[4-(aminomethyl)phenyl]acetamide Q_MS Is LC-MS Compatibility Required? Start->Q_MS HILIC HILIC Mode (e.g., BEH Amide / Silica) Mobile Phase: High ACN Q_MS->HILIC Yes (Best for Polar Bases) RP_HighPH High-pH RP-HPLC (pH ~10.5, Hybrid Silica) Deprotonates Amine Q_MS->RP_HighPH No (UV Detection) RP_IonPair Ion-Pairing RP-HPLC (e.g., 0.1% TFA or HFBA) Q_MS->RP_IonPair No (UV Detection) Q_Tailing Severe Peak Tailing? HILIC->Q_Tailing RP_HighPH->Q_Tailing RP_IonPair->Q_Tailing Fix_Tailing Use Type B Silica Fully Endcapped or pH < 3.0 Q_Tailing->Fix_Tailing Yes

Diagnostic decision tree for optimizing retention of polar basic amines.

Part 2: Troubleshooting Causality & FAQs

Q1: Why does 2-[4-(aminomethyl)phenyl]acetamide elute in the void volume on my standard C18 column? Causality: Retention in RP-HPLC relies on hydrophobic partitioning. At standard mobile phase pH ranges (pH 2.0–7.0), the primary amine on the benzyl group (pKa ~9.5) is fully protonated and carries a positive charge. This ionization makes the molecule heavily solvated by water, preventing it from partitioning into the hydrophobic C18 alkyl chains. Consequently, it bypasses the stationary phase and elutes at t0​ (the void volume).

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause? Causality: Peak tailing for basic amines is driven by secondary retention mechanisms. While you are attempting to separate via hydrophobicity, the protonated amine is simultaneously undergoing unwanted ion-exchange interactions with exposed, ionized silanol groups (Si-O⁻) on the silica support[1]. Free silanols are highly acidic, and their electrostatic attraction to the positively charged aminomethyl group disrupts the symmetrical Gaussian elution profile, dragging out the trailing edge of the peak[1]. Older "Type A" silica columns exacerbate this because trace metal contamination (like iron or aluminum) withdraws electrons from the silanols, increasing their acidity and interaction strength[1].

Q3: How can I chemically suppress these silanol interactions to restore peak symmetry? Causality: You have two primary levers to eliminate secondary ion-exchange:

  • Lower the pH: Because silanol groups are acidic, you can suppress their ionization by dropping the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid or a Phosphate buffer at pH 2.5)[2]. This fully protonates the silanols into a neutral state (Si-OH), neutralizing the electrostatic trap[2].

  • Upgrade the Stationary Phase: Switch to modern "Type B" ultra-pure silica columns[1]. These are manufactured without trace metals and utilize dense end-capping or polar-embedded groups to sterically shield any residual silanols from the analyte[1].

Q4: If I must use Reversed-Phase chromatography, how do I force this compound to retain? Causality: To retain a polar base on a C18 column, you must neutralize its charge. By utilizing a high-pH mobile phase (e.g., pH 10.5 using Ammonium Bicarbonate), you exceed the pKa of the aminomethyl group, deprotonating it. The neutral molecule is significantly more hydrophobic and will successfully partition into the C18 phase. Critical Note: Standard silica dissolves at pH > 8. You must use a hybrid organic/inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand high pH environments[3].

Q5: Is HILIC a better alternative for this compound? Causality: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically engineered for highly polar, water-soluble compounds that fail in RP-HPLC[4]. Instead of a hydrophobic surface, HILIC uses a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (>80% Acetonitrile)[4]. The stationary phase adsorbs a thin, immobilized layer of water[4]. The polar 2-[4-(aminomethyl)phenyl]acetamide partitions favorably into this aqueous layer, providing massive increases in retention and excellent LC-MS sensitivity due to the high volatility of the organic eluent.

Part 3: Mechanistic Pathway of HILIC Retention

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>80% Acetonitrile) Analyte 2-[4-(aminomethyl)phenyl]acetamide (Protonated Amine, Polar) MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer (Enriched at surface) Analyte->WaterLayer Partitions into StationaryPhase Polar Stationary Phase (e.g., Bare Silica / Amide) Analyte->StationaryPhase Electrostatic / H-Bonding WaterLayer->StationaryPhase Adsorbed to

HILIC retention mechanism for polar basic analytes via partitioning and electrostatic interactions.

Part 4: Quantitative Strategy Comparison

The following table summarizes the expected chromatographic performance of 2-[4-(aminomethyl)phenyl]acetamide across different analytical strategies.

Chromatographic StrategyMobile Phase CompositionStationary PhaseExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )LC-MS Suitability
Standard RP (Low pH) 0.1% Formic Acid in H₂O / ACNStandard Type A C18< 0.5 (Void Volume)> 2.0 (Severe Tailing)Excellent
High-pH RP 10mM NH₄HCO₃ (pH 10.5) / ACNHybrid C18 (e.g., BEH)3.0 - 5.01.0 - 1.2Good (Negative Mode)
Ion-Pairing RP 0.1% TFA in H₂O / ACNStandard Type B C182.0 - 4.01.1 - 1.3Poor (Ion Suppression)
HILIC 10mM NH₄Formate / >80% ACNBare Silica / Amide4.0 - 8.01.0 - 1.1Excellent (High Sensitivity)

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as closed-loop, self-validating systems. If the system suitability criteria are not met, the protocol dictates the exact causal adjustment required.

Protocol A: High-pH Reversed-Phase Optimization

Objective: Deprotonate the primary amine to induce hydrophobic retention.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge). Do not use standard silica, as it will undergo rapid dissolution.

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Gradient Design: Run a shallow gradient from 2% B to 50% B over 10 minutes. Flow rate: 0.3 mL/min (for 2.1 mm ID columns).

  • System Suitability & Validation Check:

    • Validation Metric 1 (Retention): Calculate k′=(tR​−t0​)/t0​ . If k′<2.0 , the amine is not fully deprotonated. Adjustment: Verify the mobile phase pH is at least 1 full unit above the analyte's exact pKa under laboratory conditions.

    • Validation Metric 2 (Peak Shape): If As​>1.5 , column voiding or frit blockage has occurred due to silica dissolution. Adjustment: Confirm you are using a hybrid particle column rated for pH > 10.

Protocol B: HILIC Method Development

Objective: Retain the protonated polar amine via partitioning into an immobilized aqueous layer.

  • Column Selection: Install a HILIC-specific stationary phase (e.g., BEH Amide or ultra-pure bare silica).

  • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is critical to saturate residual silanols and prevent secondary electrostatic trapping).

  • Mobile Phase B (Organic): Prepare 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate. Causality Note: You must maintain at least 3-5% water in the organic phase at all times to keep the stationary phase hydrated[4].

  • Gradient Design: Start at 95% B and run down to 50% B over 15 minutes. In HILIC, water is the strong eluting solvent; increasing the aqueous phase elutes the compound[4].

  • System Suitability & Validation Check:

    • Validation Metric 1 (Retention): If retention is too strong ( tR​>15 min), the partitioning is excessive. Adjustment: Increase the starting aqueous percentage (e.g., start at 90% B instead of 95% B).

    • Validation Metric 2 (Peak Shape): If the peak is broad or tailing, electrostatic interactions are dominating the partitioning mechanism. Adjustment: Increase the buffer concentration in Mobile Phase A to 200 mM to further shield the stationary phase charges.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Preparation of 2-[4-(Aminomethyl)phenyl]acetamide

Executive Summary The preparation of 2-[4-(aminomethyl)phenyl]acetamide —a critical benzylic amine intermediate in drug development—is notoriously prone to yield-limiting side reactions. Depending on your retrosynthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of 2-[4-(aminomethyl)phenyl]acetamide —a critical benzylic amine intermediate in drug development—is notoriously prone to yield-limiting side reactions. Depending on your retrosynthetic strategy, you are likely employing one of two primary pathways: the catalytic hydrogenation of 2-(4-cyanophenyl)acetamide (Route A) or the nucleophilic amination of 2-[4-(halomethyl)phenyl]acetamide (Route B).

As a Senior Application Scientist, I have observed that researchers frequently encounter dimerization, hydrogenolysis, or over-alkylation during these workflows. This guide deconstructs the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-purity primary amine synthesis.

Route A: Catalytic Hydrogenation of Nitriles

FAQ 1: Why am I getting a high percentage of secondary amine (dimer) byproducts during nitrile reduction?

The Causality: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds via a highly electrophilic primary imine intermediate[1]. As the target primary amine (2-[4-(aminomethyl)phenyl]acetamide) begins to accumulate in the reactor, it acts as a nucleophile and attacks the unreduced imine. This forms an aminal intermediate, which subsequently eliminates ammonia to form a secondary imine. Further hydrogenation of this secondary imine yields the unwanted secondary amine dimer (bis(4-carbamoylmethylbenzyl)amine)[2].

The Solution: You must artificially saturate the reaction environment with ammonia. By conducting the hydrogenation in anhydrous methanolic ammonia (NH₃/MeOH), the massive excess of NH₃ outcompetes the newly formed primary amine for the electrophilic imine intermediate, effectively shifting the equilibrium backward and suppressing dimer formation[1].

FAQ 2: How can I prevent the hydrolysis of the acetamide group during reduction?

The Causality: The acetamide moiety at the 1-position of the phenyl ring is susceptible to hydrolysis, converting your target into 2-[4-(aminomethyl)phenyl]acetic acid. This typically occurs if you use aqueous ammonium hydroxide (NH₄OH) to suppress dimerization, as the combination of water, basicity, and the exothermic heat of hydrogenation accelerates amide bond cleavage.

The Solution: Strictly maintain anhydrous conditions. Substitute aqueous NH₄OH with a commercially available solution of anhydrous ammonia in methanol (e.g., 7 M NH₃ in MeOH). Ensure the reaction temperature does not exceed 40°C.

FAQ 3: What causes the formation of 2-(p-tolyl)acetamide, and how do I avoid it?

The Causality: The appearance of 2-(p-tolyl)acetamide indicates hydrogenolysis (benzylic deamination). Because your target is a benzylic amine, the C-N bond is highly susceptible to cleavage under hydrogen pressure when highly active palladium catalysts (like Pd/C) are used.

The Solution: Change your catalyst. Group 10 metals like Palladium are notorious for benzylic cleavage. Switch to Raney Nickel or sponge cobalt[1]. These catalysts are highly active for the reduction of the carbon-nitrogen triple bond but possess a much higher activation energy barrier for benzylic C-N bond cleavage, preserving your primary amine.

NitrileReduction Nitrile 2-(4-cyanophenyl)acetamide Imine Primary Imine Intermediate Nitrile->Imine H2 / Catalyst Target 2-[4-(aminomethyl)phenyl]acetamide (Target Primary Amine) Imine->Target H2 Aminal Aminal Intermediate Imine->Aminal + Target Amine Deamin 2-(p-tolyl)acetamide (Hydrogenolysis) Target->Deamin Excess H2 / Pd/C SecAmine Secondary Amine (Dimer Side Product) Aminal->SecAmine -NH3, +H2

Mechanistic pathway of nitrile reduction highlighting dimerization and hydrogenolysis side reactions.

Route B: Nucleophilic Substitution of Benzylic Halides

FAQ 4: Direct amination with ammonia yields a mixture of primary, secondary, and tertiary amines. How can I selectively synthesize the primary amine?

The Causality: When reacting 2-[4-(bromomethyl)phenyl]acetamide with ammonia, the first Sₙ2 substitution yields the target primary amine. However, alkyl groups are electron-donating; therefore, the newly formed primary amine is a significantly stronger nucleophile than the starting ammonia. This kinetic reality ensures that the primary amine will rapidly attack unreacted benzyl bromide, leading to an uncontrollable cascade of over-alkylation (forming secondary and tertiary amines).

The Solution: Abandon direct amination and utilize the Delépine Reaction [3]. By reacting the benzylic halide with hexamethylenetetramine (HMTA), you form a bulky quaternary ammonium salt. The extreme steric hindrance of HMTA prevents any further alkylation[4]. Because the quaternary salt is highly polar, it precipitates out of the organic solvent, driving the reaction to completion and self-isolating the intermediate. Subsequent acidic hydrolysis of this salt yields the pure primary amine hydrochloride[3].

AminationWorkflow Start 2-[4-(bromomethyl)phenyl]acetamide Direct Direct Amination (Aqueous/EtOH NH3) Start->Direct Delepine Delépine Reaction (+ HMTA in CHCl3) Start->Delepine OverAlk Over-alkylation (Sec/Tert Amines) Direct->OverAlk Uncontrolled Target Pure Primary Amine HCl Salt Direct->Target Large NH3 Excess QuatSalt Quaternary Ammonium Salt (Precipitates) Delepine->QuatSalt Mild Heating Hydrolysis Acidic Ethanolysis (HCl / EtOH) QuatSalt->Hydrolysis Hydrolysis->Target High Selectivity

Comparison of direct amination versus the Delépine reaction to prevent over-alkylation.

Quantitative Data Summary

Synthesis MethodStarting MaterialReagents / CatalystExpected Primary Amine YieldMajor Side ProductsKey Mitigation Strategy
Catalytic Hydrogenation 2-(4-cyanophenyl)acetamideH₂, Raney Ni, NH₃/MeOH85 - 92%Secondary amine (dimer), Hydrolysis product, DeaminationUse anhydrous NH₃/MeOH; avoid Pd/C to prevent hydrogenolysis.
Direct Amination 2-[4-(bromomethyl)phenyl]acetamideNH₃ (Excess)< 40%Secondary and Tertiary aminesUse massive equivalents of NH₃ (inefficient).
Delépine Reaction 2-[4-(bromomethyl)phenyl]acetamide1. HMTA, CHCl₃2. HCl / EtOH75 - 85%Formaldehyde acetal (easily washed away)Precipitate quaternary salt to physically halt over-alkylation.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation of 2-(4-cyanophenyl)acetamide

Self-Validation Logic: The cessation of hydrogen uptake serves as an in-process control, confirming the complete reduction of the nitrile without risking over-reduction.

  • Preparation: Dissolve 10.0 g of 2-(4-cyanophenyl)acetamide in 100 mL of anhydrous 7 M ammonia in methanol. (Rationale: Anhydrous conditions prevent acetamide hydrolysis; excess ammonia suppresses dimerization).

  • Catalyst Addition: Under a nitrogen atmosphere, add 1.5 g of washed Raney Nickel slurry. (Rationale: Raney Ni prevents benzylic deamination).

  • Hydrogenation: Seal the autoclave, purge with N₂ three times, then pressurize with H₂ gas to 50 psi. Stir vigorously at 25–30°C.

  • Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours). Do not leave under H₂ pressure indefinitely.

  • Workup: Vent the H₂ gas and purge thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. (Safety Note: Raney Nickel is highly pyrophoric; never let the filter cake dry in air).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(aminomethyl)phenyl]acetamide. Recrystallize from ethanol if necessary.

Protocol B: Delépine Synthesis from 2-[4-(bromomethyl)phenyl]acetamide

Self-Validation Logic: The quantitative precipitation of the intermediate salt ensures that no unreacted starting material proceeds to the hydrolysis step, guaranteeing high purity.

  • Salt Formation: Dissolve 10.0 g of 2-[4-(bromomethyl)phenyl]acetamide in 80 mL of anhydrous chloroform. Add 1.1 equivalents (6.7 g) of hexamethylenetetramine (HMTA).

  • Precipitation: Stir the mixture at 50°C for 4 hours. A dense white precipitate of the quaternary ammonium salt will form as the reaction progresses. (Rationale: The insolubility of the salt in chloroform drives the reaction forward and prevents over-alkylation).

  • Filtration: Cool the mixture to room temperature. Filter the precipitate and wash it thoroughly with cold chloroform to remove any unreacted starting materials.

  • Hydrolysis: Suspend the isolated salt in a mixture of 60 mL ethanol and 20 mL concentrated aqueous HCl. Reflux the mixture for 2 hours. (Rationale: Acidic ethanolysis decomposes the HMTA cage into formaldehyde diethyl acetal and ammonium chloride, liberating the primary amine).

  • Isolation: Cool the reaction mixture to 0°C. The target 2-[4-(aminomethyl)phenyl]acetamide will precipitate as its hydrochloride salt. Filter, wash with cold ethanol, and dry under vacuum.

References

  • Wikipedia Contributors. Nitrile reduction. Wikipedia, The Free Encyclopedia. 1

  • Common Organic Chemistry. Nitrile to Amine - Common Conditions. 2

  • Alfa Chemistry. Delepine Reaction. 4

  • Organic Chemistry Portal. Delepine reaction. 3

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of 2-[4-(aminomethyl)phenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues when a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues when analyzing 2-[4-(aminomethyl)phenyl]acetamide via Reversed-Phase Liquid Chromatography (RPLC).

This guide moves beyond generic advice by explaining the physicochemical causality behind chromatographic behaviors and providing self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Chemical Context & Mechanistic Root Cause

2-[4-(aminomethyl)phenyl]acetamide is a highly polar molecule featuring a neutral acetamide group and a highly basic primary amine (the aminomethyl group, pKa​ ~ 9.5–10.5).

In standard RPLC mobile phases (pH 2.0–7.0), the primary amine is fully protonated ( −NH3+​ ). While hydrophobic interactions govern standard retention, this localized positive charge introduces a secondary retention mechanism: cation-exchange with residual silanols ( −SiO− ) on the silica stationary phase 1. This dual-retention mechanism causes the analyte molecules to desorb at different rates, resulting in severe exponential peak tailing 2.

SilanolMechanism Amine Primary Amine (Protonated) Interaction Cation-Exchange Interaction Amine->Interaction Silica Silica Phase (Ionized Silanols) Silica->Interaction Tailing Exponential Peak Tailing Interaction->Tailing

Mechanistic pathway of secondary ion-exchange interactions causing exponential tailing.

Diagnostic Logic Workflow

Before adjusting mobile phases or purchasing new columns, you must isolate whether the tailing is a physical hardware issue, a mass overload issue, or a chemical interaction. The workflow below outlines our self-validating diagnostic approach.

DiagnosticWorkflow Start Peak Tailing Observed InjectMix Inject Analyte + Neutral Probe Start->InjectMix Q_Probe Does the neutral probe also tail? InjectMix->Q_Probe Physical Physical Issue (Void, Frit Blockage) Q_Probe->Physical Yes Chemical Chemical Issue (Secondary Interactions) Q_Probe->Chemical No Q_Load Does tailing improve with dilution? Chemical->Q_Load Overload Mass Overload Decrease injection mass Q_Load->Overload Yes Silanol Silanol Ion-Exchange Optimize pH or Column Q_Load->Silanol No

Diagnostic workflow to isolate physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 2-[4-(aminomethyl)phenyl]acetamide exhibit exponential tailing even on modern, high-purity C18 columns? A1: While modern Type B silica columns have drastically reduced metal impurities, they still contain "free silanols." Free silanols are highly acidic compared to geminal or associated silanols, meaning they can remain partially ionized ( −SiO− ) even at a mobile phase pH of 3.0 to 4.0 [[3]](). The protonated primary amine of your analyte forms a strong electrostatic bond with these sites, causing exponential tailing.

Q2: How can I definitively differentiate between silanol-induced tailing and mass overload? A2: They present with different chromatographic geometries. Mass overload typically creates a "right-triangle" peak shape (often fronting, but sometimes tailing depending on the adsorption isotherm), and the retention time shifts as concentration changes. Exponential tailing from silanols stretches the baseline of the trailing edge infinitely outward without significantly shifting the peak apex. Furthermore, injecting a smaller mass improves overload but will often worsen the asymmetry factor of silanol tailing because the active sites become a larger percentage of the total analyte interaction 2.

Q3: What column chemistry is best suited to eliminate this specific interaction? A3: For highly basic primary amines, Charged Surface Hybrid (CSH) technology is superior to standard end-capping. CSH particles incorporate a low-level, surface-embedded positive charge. This permanent positive charge electrostatically repels the protonated aminomethyl group, drastically improving peak shape and sample loadability, especially in low-ionic-strength mobile phases like 0.1% formic acid 45.

Q4: If I must use a standard C18 column, how should I adjust my mobile phase? A4: You must aggressively lower the pH. Operating at a pH < 2.5 (e.g., using 0.1% Trifluoroacetic acid or a strong phosphate buffer) ensures the full protonation (neutralization) of the acidic residual silanol groups, effectively shutting down the ion-exchange pathway 6. Alternatively, adding an amine competitor like Triethylamine (TEA) will block the active sites, though this sacrifices LC-MS compatibility 7.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must include an internal control. The following protocols are designed as self-validating systems.

Protocol 1: System Suitability & Diagnostic Screening

Purpose: To definitively separate physical column/hardware degradation from chemical silanol interactions.

  • Prepare a Mixed Validation Standard:

    • Target Analyte: 2-[4-(aminomethyl)phenyl]acetamide (50 µg/mL).

    • Neutral Marker: Propiophenone or Toluene (50 µg/mL). Causality: The neutral marker does not interact with silanols via ion-exchange.

  • Chromatographic Run: Inject 5 µL of the mixed standard using your current mobile phase and gradient conditions.

  • Data Extraction: Calculate the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) at 10% peak height for both peaks.

  • Self-Validation Logic:

    • If both peaks exhibit As​>1.5 : The column bed is deformed (void), or there is excessive extra-column dead volume. Replace the column and check PEEK tubing fittings.

    • If the Neutral Marker As​≤1.2 but the Target Analyte As​>1.5 : The hardware is perfectly intact. The tailing is chemically induced (silanol interaction). Proceed to Protocol 2.

Protocol 2: Column & pH Optimization for Basic Amines

Purpose: To eliminate secondary interactions using advanced stationary phase chemistry and mass-titration validation.

  • Stationary Phase Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm) [[5]]().

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.7).

    • Mobile Phase B: 100% Acetonitrile.

  • Mass Titration Injection (The Validation Step): Inject the target analyte at three distinct mass loads: 10 ng, 50 ng, and 200 ng on-column.

  • Self-Validation Logic:

    • Evaluate the As​ across the three injections. A successful CSH column implementation will maintain symmetrical peak shape ( As​<1.3 ) across all mass loads without shifting the retention time, validating that both silanol interactions and mass overload have been mitigated 4.

Quantitative Data Presentation

The table below summarizes expected chromatographic performance metrics for 2-[4-(aminomethyl)phenyl]acetamide when applying the diagnostic and optimization protocols described above.

Table 1: Effect of Mobile Phase pH and Column Chemistry on Peak Asymmetry ( As​ )

Column ChemistryMobile Phase Additive (pH)Analyte As​ (Basic Amine)Neutral Marker As​ Diagnostic Conclusion
Standard C1810 mM Amm. Acetate (pH 6.8)2.851.05Severe Silanol Interaction
Standard C180.1% Formic Acid (pH 2.7)1.751.04Moderate Silanol Interaction
End-capped C180.1% TFA (pH 2.0)1.351.05Acceptable (Ion-pairing effect)
CSH C18 0.1% Formic Acid (pH 2.7) 1.10 1.02 Optimal (Charge Repulsion)

Note: Data reflects typical behavior of primary amines under specified conditions. As​≤1.2 is considered ideal for quantitative LC-MS workflows.

References

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns - LCGC International. 4

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation. 5

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 1

  • Peak Tailing in HPLC - Element Lab Solutions. 6

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 3

  • ACE News - HPLC: Peak Tailing Interaction - ACE HPLC. 7

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - LCGC. 2

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling 2-[4-(aminomethyl)phenyl]acetamide Hydrochloride Salts

Welcome to the Technical Support Center for 2-[4-(aminomethyl)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[4-(aminomethyl)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this compound. Given the presence of a primary amine, an amide, and its formulation as a hydrochloride salt, this molecule is predisposed to hygroscopicity and potential hydrolytic degradation.

While specific experimental data on the hygroscopicity profile of 2-[4-(aminomethyl)phenyl]acetamide hydrochloride is not extensively available in public literature, the principles outlined in this document are derived from established best practices for handling moisture-sensitive Active Pharmaceutical Ingredients (APIs), particularly those containing similar functional groups.[1][2][3] This guide provides a robust framework for maintaining the integrity of your compound throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3][] For 2-[4-(aminomethyl)phenyl]acetamide hydrochloride, this is a significant concern for several reasons:

  • Chemical Stability: The presence of water can facilitate the hydrolysis of the amide bond, leading to the formation of 4-(aminomethyl)benzoic acid and 2-aminoacetamide, or other related impurities.[5][6][7] This degradation alters the chemical identity of your compound and can compromise experimental results.

  • Physical Stability: Moisture absorption can cause the crystalline solid to become sticky, form clumps, or in severe cases, deliquesce (dissolve in the absorbed water).[1] This impacts powder flowability, making accurate weighing difficult and affecting formulation processes.[3]

  • Inaccurate Concentration: The absorbed water adds to the mass of the compound, leading to an underestimation of the actual amount of the active molecule when preparing solutions by weight. This can introduce significant variability in assays and reaction kinetics.

Q2: How can I visually assess if my sample has been compromised by moisture?

A2: While subtle moisture uptake may not be visible, significant exposure can lead to noticeable changes. Look for a transition from a free-flowing powder to a clumpy or caked appearance. In advanced stages, the solid may look wet or have an oily film. However, visual inspection is not a substitute for quantitative analysis.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of 2-[4-(aminomethyl)phenyl]acetamide hydrochloride, it should be stored in a tightly sealed container, preferably with a PTFE-lined cap, within a desiccator containing a suitable drying agent like silica gel or molecular sieves. For long-term storage or for highly sensitive experiments, storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][9][10] The World Health Organization generally recommends relative humidity levels of 60% or lower for pharmaceutical storage.

Q4: Can I dry the compound if it has been exposed to moisture?

A4: Yes, it is often possible to dry a hygroscopic compound that has absorbed water. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-60°C). It is crucial to ensure the temperature is well below the compound's melting or decomposition point. After drying, the compound should be cooled to room temperature under vacuum or in a desiccator before use to prevent rapid re-absorption of moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC purity, NMR) The compound has absorbed a variable amount of water, affecting its true concentration. Alternatively, moisture-induced degradation may be occurring.1. Quantify Water Content: Before each experiment, determine the water content using Karl Fischer titration.[11][12][13][14] This will allow you to calculate the exact mass of the active compound. 2. Standardize Handling: Always handle the compound in a controlled, low-humidity environment, such as a glove box.[8][15] 3. Fresh Samples: Use a freshly opened container or a properly stored sample for critical experiments.
Poor solubility or unexpected precipitation in non-aqueous solvents The presence of absorbed water can alter the solubility profile of the compound. Water can act as an anti-solvent in some organic systems.1. Dry the Compound: Ensure the compound is thoroughly dried under vacuum before use. 2. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for your experiments. Solvents can be dried using molecular sieves. 3. Inert Atmosphere: Prepare solutions under an inert atmosphere (nitrogen or argon) to prevent moisture ingress during dissolution.
Compound appears clumpy, sticky, or has deliquesced Significant absorption of atmospheric moisture due to improper storage or handling.1. Improve Storage: Immediately transfer the compound to a desiccator over a fresh, active desiccant. For future use, store in smaller aliquots to minimize exposure of the bulk material. 2. Drying: Attempt to dry the material in a vacuum oven as described in the FAQs. Note that physical changes may sometimes be irreversible.
Gradual decrease in pH of unbuffered aqueous solutions over time Possible hydrolysis of the amide bond to form a carboxylic acid, which would lower the pH of the solution.1. Use Freshly Prepared Solutions: For aqueous applications, prepare solutions immediately before use. 2. Buffer the Solution: If compatible with your experimental design, use a suitable buffer to maintain a stable pH. 3. Store Solutions Cold: If short-term storage is necessary, keep aqueous solutions refrigerated (2-8°C) to slow the rate of hydrolysis.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in pharmaceuticals due to its specificity for water.[11][12][13][14][16]

Apparatus:

  • Volumetric or Coulometric Karl Fischer Titrator

  • Anhydrous Methanol or specialized KF solvent

  • Gastight syringe

Procedure (Volumetric Method):

  • System Preparation: Add the appropriate KF solvent to the titration vessel and titrate to a stable, dry endpoint with the KF reagent. This removes any residual moisture from the solvent and the cell.

  • Sample Preparation: In a low-humidity environment (ideally a glove box), accurately weigh approximately 50-100 mg of 2-[4-(aminomethyl)phenyl]acetamide hydrochloride into a clean, dry vial.

  • Sample Introduction: Quickly uncap the vial and add the solid directly to the pre-tared titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (% w/w).

Note: For very low water content (<1%), a coulometric Karl Fischer titrator is more suitable.[11][12][13]

Protocol 2: Best Practices for Handling in an Inert Atmosphere Glove Box

A glove box provides the most robust protection against atmospheric moisture and oxygen.[8][9][10][15]

Workflow:

  • Material Preparation: Before introducing the compound into the glove box, ensure all glassware, spatulas, and other equipment are thoroughly dried, for example, in an oven at >120°C for several hours, and then cooled in the antechamber.

  • Antechamber Cycling: Place the sealed container of the compound and all necessary equipment into the glove box antechamber. Perform at least three vacuum/inert gas backfill cycles to remove atmospheric air and moisture.[15]

  • Equilibration: Once inside the main chamber, allow the compound's container to equilibrate to the glove box atmosphere for at least 30 minutes before opening.

  • Weighing and Dispensing: Perform all weighing and dispensing operations inside the glove box. Use an anti-static weighing dish if necessary.

  • Sealing: After dispensing, securely seal the compound's container. If preparing a solution, seal the flask with a septum before removing it from the glove box.

  • Exiting the Glove Box: Remove materials through the antechamber, again using the purge/evacuation cycles.

Visualizations

Diagram 1: Decision Tree for Handling 2-[4-(aminomethyl)phenyl]acetamide Hydrochloride

start Start: Receiving the Compound storage Store in desiccator over active desiccant start->storage critical_exp Is the experiment highly sensitive to moisture? storage->critical_exp glove_box Handle exclusively in a glove box critical_exp->glove_box Yes open_bench Handle on open bench with precautions critical_exp->open_bench No karl_fischer Perform Karl Fischer titration to determine water content glove_box->karl_fischer weigh_quickly Weigh quickly, minimize exposure open_bench->weigh_quickly weigh_quickly->karl_fischer calc_correction Apply correction factor to weighed mass karl_fischer->calc_correction proceed Proceed with experiment calc_correction->proceed end End proceed->end

Caption: Decision workflow for handling moisture-sensitive acetamide hydrochloride salts.

Diagram 2: Potential Hydrolytic Degradation Pathway

reactant 2-[4-(aminomethyl)phenyl]acetamide Hydrochloride hydrolysis Amide Hydrolysis reactant->hydrolysis water H₂O (Moisture) water->hydrolysis product1 4-(aminomethyl)phenylacetic acid hydrolysis->product1 product2 Ammonia hydrolysis->product2

Caption: Simplified representation of potential amide hydrolysis due to moisture.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

  • Heat Stable Salts Cleaning and Prevention. (n.d.). ITW Technologies. Retrieved from [Link]

  • A Comprehensive Guide to Karl Fischer Titration and Moisture Analyzers. (2026, March 22). Flavorist. Retrieved from [Link]

  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. Retrieved from [Link]

  • Common amine system corrosion issues and how to solve them. (2021, June 14). Vysus Group. Retrieved from [Link]

  • Ph.D. in Organic Chemistry; Senior Technical Service Specialist – Dow Chemical Co. 2 Chemistr. (n.d.). OSTI.gov. Retrieved from [Link]

  • 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. Retrieved from [Link]

  • Trends in Tragedy – An in-depth Study of Amine System Failures. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

  • Karl Fischer Testing. (n.d.). Applied Technical Services. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]

  • Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. (n.d.). CSC Scientific. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). Retrieved from [Link]

  • GLOVEBOX STANDARD OPERATING PROCEDURES. (n.d.). Liu Laboratory. Retrieved from [Link]

  • 2-amino-N-(4-methylphenyl)acetamide hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 2-{amino}acetamide dihydrochloride. (n.d.). Molport. Retrieved from [Link]

  • N-[4-(aminomethyl)phenyl]acetamide | C9H12N2O | CID 15295869. (n.d.). PubChem. Retrieved from [Link]

  • Acetamide, 2-amino-N-phenyl-, monohydrochloride - Substance Details. (2026, February 11). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-[4-(aminomethyl)phenyl]acetamide vs 4-aminobenzamide in organic synthesis

Title: Comparative Guide: 2-[4-(Aminomethyl)phenyl]acetamide vs. 4-Aminobenzamide in Organic Synthesis Executive Summary In organic synthesis and drug design, the presence or absence of a single methylene spacer can fund...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 2-[4-(Aminomethyl)phenyl]acetamide vs. 4-Aminobenzamide in Organic Synthesis

Executive Summary

In organic synthesis and drug design, the presence or absence of a single methylene spacer can fundamentally alter a molecule's reactivity, physicochemical profile, and biological application. This guide objectively compares two para-substituted aromatic bifunctional building blocks: 2-[4-(aminomethyl)phenyl]acetamide and 4-aminobenzamide . While both possess primary amine and primary amide functionalities, their electronic environments dictate divergent synthetic workflows—ranging from standard room-temperature amidations to transition-metal-catalyzed cross-couplings.

Physicochemical Profiling & Causality of Reactivity

The fundamental dichotomy between these two molecules lies in the electronic decoupling provided by the sp3 -hybridized methylene ( −CH2​− ) spacers in 2-[4-(aminomethyl)phenyl]acetamide.

  • 4-Aminobenzamide (4-AB): In this aniline derivative, the nitrogen lone pair is heavily delocalized into the aromatic π -system. This effect is exacerbated by the strongly electron-withdrawing para-carboxamide group. This resonance stabilization drastically reduces the electron density at the nitrogen, rendering it a poor nucleophile with a conjugate acid pKa of approximately 2.8. The amide proton itself is highly stable with a pKa of ~16.8[1].

  • 2-[4-(Aminomethyl)phenyl]acetamide: The addition of methylene spacers isolates both the amine and the amide from the aromatic ring. The amine becomes a benzylamine derivative, localizing the lone pair on the nitrogen. This results in typical aliphatic basicity (pKa ~9.5) and robust nucleophilicity, allowing it to outcompete aromatic amines in reductive amination and substitution conditions[2].

Table 1: Quantitative Physicochemical Comparison
Property2-[4-(aminomethyl)phenyl]acetamide4-Aminobenzamide
CAS Number 181466-81-92835-68-9
Amine Type Aliphatic (Benzylamine derivative)Aromatic (Aniline derivative)
Amide Type Aliphatic (Phenylacetamide)Aromatic (Benzamide)
Conjugate Acid pKa ~9.3 - 9.5~2.7 - 3.0
Nucleophilicity HighLow
Primary Synthetic Role Flexible linker, screening building blockPARP-1 inhibitor, rigid pharmacophore
Typical Coupling Standard peptide coupling (HATU, rt)Pd-catalyzed Buchwald-Hartwig (90°C)

Applications in Drug Discovery

4-Aminobenzamide is a well-characterized competitive inhibitor of [3]. During oxidative stress, PARP-1 overactivation leads to catastrophic depletion of intracellular NAD+ and ATP. By competing with NAD+ for the catalytic domain, 4-AB preserves cellular energy stores, demonstrating efficacy in mitigating diabetic cardiac complications and vascular inflammation[4][5].

PARP1_Pathway Stress Oxidative Stress (DNA Damage) PARP PARP-1 Enzyme Activation Stress->PARP NAD NAD+ Depletion PARP->NAD Overactivation ATP ATP Depletion & Cell Death NAD->ATP Inhibitor 4-Aminobenzamide (Competitive Inhibitor) Inhibitor->PARP Blocks NAD+ binding

Fig 1. Mechanism of PARP-1 inhibition by 4-aminobenzamide preventing cellular energy depletion.

Conversely, 2-[4-(aminomethyl)phenyl]acetamide lacks this specific target affinity but excels as a versatile building block in [6][7]. Its flexible, aliphatic nature makes it an ideal precursor for synthesizing extended linkers in PROTACs or peptidomimetics where high solubility and basicity are paramount[8].

Experimental Workflows & Self-Validating Protocols

The distinct nucleophilicity of these two building blocks dictates entirely different synthetic approaches for C-N bond formation.

Protocol A: Amide Coupling of 2-[4-(Aminomethyl)phenyl]acetamide

Because the aliphatic amine is highly nucleophilic, it readily attacks OAt-active esters without the need for thermal forcing or transition metal catalysis.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The excess base is crucial because 2-[4-(aminomethyl)phenyl]acetamide is typically supplied as a hydrochloride salt[9]. DIPEA ensures the amine is fully deprotonated to its free-base, nucleophilic form.

  • Coupling: Add 2-[4-(aminomethyl)phenyl]acetamide (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. The high nucleophilicity ensures rapid conversion.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with 1M HCl. Self-Validation: The acidic wash selectively removes any unreacted aliphatic amine (pKa ~9.5) into the aqueous layer, ensuring high purity of the neutral amide product.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling of 4-Aminobenzamide

The diminished nucleophilicity of the aniline nitrogen in 4-aminobenzamide precludes standard SN​2 or SN​Ar pathways. Overcoming this activation barrier requires[10].

  • Preparation: In an oven-dried Schlenk tube, combine 4-aminobenzamide (1.2 eq), aryl halide (1.0 eq), Pd2​(dba)3​ (2 mol%), and XantPhos (4 mol%)[10].

  • Base: Add Cs2​CO3​ (1.5 eq).

  • Degassing: Evacuate and backfill with Argon (3x). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) catalyst.

  • Reaction: Add anhydrous 1,4-dioxane. Seal and heat to 90°C for 12-16 hours. Causality: XantPhos is selected for its wide bite angle, which sterically promotes the reductive elimination step in the catalytic cycle, driving the coupling of the weak nucleophile while preventing off-target reactions at the primary amide[10].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Self-Validation: Celite filtration quantitatively removes Pd black and inorganic salts, preventing emulsion formation during subsequent aqueous washes.

Reactivity_Comparison cluster_aliphatic 2-[4-(aminomethyl)phenyl]acetamide cluster_aromatic 4-Aminobenzamide A1 Aliphatic Amine (pKa ~9.5) A2 High Nucleophilicity A1->A2 A3 Standard Amidation (HATU, rt) A2->A3 B1 Aromatic Amine (pKa ~2.8) B2 Low Nucleophilicity B1->B2 B3 Pd-Catalyzed Coupling (Buchwald-Hartwig, 90°C) B2->B3

Fig 2. Synthetic workflow divergence based on the nucleophilicity of aliphatic vs. aromatic amines.

References

  • Cas 2835-68-9, p-Aminobenzamide . LookChem. Available at:[Link]

  • Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC . NIH / PMC. Available at:[Link]

  • An Improved Nonisotopic Test to Screen a Large Series of New Inhibitor Molecules of Poly(ADP-ribose) Polymerase Activity for Therapeutic Applications . Clinical Cancer Research - AACR Journals. Available at: [Link]

  • PARP-1 inhibition alleviates diabetic cardiac complications in experimental animals . Ovid. Available at: [Link]

  • Using Ml to Repurpose Fda Drugs for The Treatment of Diabetic Cardiomyopathy . Opast Publisher. Available at: [Link]

  • 2-[4-(Aminomethyl)phenyl]acetamide | CID 15480552 . PubChem - NIH. Available at:[Link]

  • Expanding the Substrate Scope in Palladium-Catalyzed C-N . DSpace@MIT. Available at: [Link]

  • 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride . PubChem - NIH. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-[4-(aminomethyl)phenyl]acetamide Quantification

The Analytical Challenge 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a critical amine-containing intermediate and potential process-related impurity encountered in the synthesis of various active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a critical amine-containing intermediate and potential process-related impurity encountered in the synthesis of various active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 164.21 g/mol and a highly polar structure featuring both a primary aliphatic amine and an acetamide group, its trace-level quantification presents significant chromatographic hurdles.

When analyzed using traditional reversed-phase liquid chromatography (RP-LC), the primary amine undergoes strong secondary electrostatic interactions with residual unendcapped silanols on silica-based C18 columns. This phenomenon leads to severe peak tailing, poor retention, and compromised sensitivity, making standard RP-LC unsuitable for trace-level impurity quantification without complex mobile phase modifications.

To establish a robust, self-validating control strategy, laboratories must select an analytical methodology that not only overcomes these physicochemical challenges but also strictly adheres to the updated ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Methodological Comparison: Evaluating the Alternatives

We objectively compare three distinct analytical approaches for the quantification of 2-[4-(aminomethyl)phenyl]acetamide, highlighting the causality behind their performance metrics.

Alternative 1: Traditional RP-HPLC-UV with Ion-Pairing

To force the retention of highly polar amines on hydrophobic C18 columns, ion-pairing reagents (e.g., sodium heptanesulfonate) are often added to the mobile phase.

  • Mechanism: The anionic sulfonate binds to the protonated amine, forming a neutral, hydrophobic complex that partitions into the C18 stationary phase.

  • Limitations: Ion-pairing reagents require excessively long column equilibration times, often cause irreversible column modification, and are strictly incompatible with mass spectrometry (MS) due to severe ion suppression and source contamination.

Alternative 2: Pre-Column Derivatization GC-MS

Gas chromatography-mass spectrometry (GC-MS) offers excellent sensitivity but requires the analyte to be volatile.

  • Mechanism: The sample is reacted with a derivatizing agent like trifluoroacetic anhydride (TFAA) to convert the primary amine into a volatile, thermally stable fluoroacetamide derivative.

  • Limitations: The sample preparation is labor-intensive, prone to incomplete derivatization, and introduces high variability, making it difficult to achieve the precision requirements mandated by ICH Q2(R2)[2].

The Recommended Solution: Zwitterionic HILIC-UPLC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (UPLC-MS/MS) provides an orthogonal, direct-analysis solution that outperforms traditional methods.

  • Mechanism: HILIC retention is multimodal. It relies primarily on the hydrophilic partitioning of the polar analyte between the bulk organic mobile phase and a water-rich liquid layer immobilized on the polar stationary phase[4]. For 2-[4-(aminomethyl)phenyl]acetamide, secondary electrostatic interactions and hydrogen bonding between the protonated amine and the zwitterionic column surface ensure sharp peak shapes and strong retention[5][6].

MethodSelection Start Target: 2-[4-(aminomethyl)phenyl]acetamide Quantification Q1 Is trace-level sensitivity (LOD < 10 ng/mL) required? Start->Q1 RP RP-HPLC-UV (Ion-Pairing) Q1->RP No (Assay Level) Q2 Is pre-column derivatization acceptable? Q1->Q2 Yes (Impurity Level) GC GC-MS (Derivatization) Q2->GC Yes HILIC Zwitterionic HILIC-MS/MS (Recommended Workflow) Q2->HILIC No (Direct Analysis)

Decision logic for selecting the optimal quantification method based on sensitivity needs.

ICH Q2(R2) Validation Data Comparison

The updated ICH Q2(R2) guideline (adopted November 2023) emphasizes a lifecycle approach to analytical validation, requiring rigorous demonstration of specificity, accuracy, precision, and reportable ranges[2][3]. The table below summarizes the validation metrics of the three methodologies when applied to API matrices.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Ion-Pairing)GC-MS (Derivatization)Zwitterionic HILIC-MS/MS (Recommended)
Specificity / Selectivity Moderate (Co-elution risks)High (Mass spectral library)Excellent (MRM Transitions)
Limit of Detection (LOD) 500 ng/mL5 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1500 ng/mL15 ng/mL1.5 ng/mL
Linearity Range 1.5 – 100 µg/mL15 – 1000 ng/mL1.5 – 500 ng/mL (R² > 0.999)
Accuracy (Recovery %) 92% – 105%85% – 110%98% – 102%
Precision (% RSD, n=6) 3.5%5.2% (Prep variability)1.2%
Analysis Time per Sample 25 minutes45 minutes (inc. prep)5 minutes

Data Interpretation: The HILIC-MS/MS method demonstrates a 1000-fold improvement in LOQ compared to UV detection, easily satisfying the stringent threshold requirements for genotoxic or critical process impurities. Furthermore, the elimination of derivatization reduces the %RSD from 5.2% to 1.2%, ensuring a highly reproducible, self-validating system.

Experimental Protocol: Zwitterionic HILIC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each procedural step.

A. Sample Preparation (Self-Validating Design)
  • Diluent Selection: Dilute the API sample in Acetonitrile:Water (80:20, v/v).

    • Causality: In HILIC, the injection solvent must have a high organic content (≥75% ACN). Injecting highly aqueous samples disrupts the immobilized water layer on the column surface, causing severe peak distortion and early elution[4].

  • Internal Standard (IS): Spike samples with a stable isotope-labeled internal standard (e.g., 2-[4-(aminomethyl)phenyl]acetamide-d4) at 50 ng/mL.

    • Causality: The IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ionization suppression in the MS source, ensuring absolute quantitative accuracy.

B. Chromatographic Conditions
  • Column: Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid.

    • Causality: At pH 3.0, the primary amine is fully protonated, ensuring strong electrostatic interaction with the zwitterionic surface and excellent solubility in the aqueous partition layer[4].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 3 mins, return to 90% B.

    • Causality: Unlike RP-LC, HILIC gradients run from high organic to high aqueous. Increasing the aqueous content elutes the polar analyte by disrupting the hydrophilic partitioning[7].

C. Mass Spectrometry (MRM) Parameters
  • Ionization: Electrospray Ionization Positive mode (ESI+).

  • Transitions: 2-[4-(aminomethyl)phenyl]acetamide (MW 164.21) forms a protonated molecular ion [M+H]+ at m/z 165.2.

  • Quantifier Ion: m/z 165.2 → 148.2 (Collision Energy: 15V).

    • Causality: The primary aliphatic amine undergoes collision-induced dissociation (CID) to predictably lose ammonia (-17 Da), yielding a highly stable and specific product ion at m/z 148.2.

Workflow S1 Sample Prep Dilution in 80% ACN Add Internal Standard S2 Chromatography Zwitterionic HILIC Gradient Elution S1->S2 S3 Ionization Positive ESI (+) Desolvation S2->S3 S4 Detection MRM: 165.2 -> 148.2 Quadrupole MS S3->S4 S5 Validation ICH Q2(R2) Metrics Data Output S4->S5

Step-by-step UPLC-MS/MS workflow for self-validating trace quantification.

Conclusion

For the rigorous quantification of highly polar, amine-containing intermediates like 2-[4-(aminomethyl)phenyl]acetamide, traditional RP-HPLC and GC-MS fall short in either chromatographic integrity or workflow efficiency. The implementation of a Zwitterionic HILIC-UPLC-MS/MS methodology provides an objectively superior solution. By leveraging multimodal retention mechanisms (hydrophilic partitioning and electrostatic interactions), this approach delivers sub-ng/mL sensitivity, rapid analysis times, and strict compliance with ICH Q2(R2) validation requirements.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, November 2023. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 2023. Available at: [Link]

  • Element Lab Solutions. "Hydrophilic Interaction Liquid Chromatography – HILIC." Element Lab Solutions Technical Primer. Available at:[Link]

  • Chromatography Today. "Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity." Chromatography Today Articles, June 2013. Available at: [Link]

Sources

Validation

Introduction: The Phenylacetamide Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Comparative Guide to Phenylacetamide Derivatives for Drug Development Professionals The phenylacetamide core structure, characterized by a phenyl group linked to an acetamide moiety, represents a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Phenylacetamide Derivatives for Drug Development Professionals

The phenylacetamide core structure, characterized by a phenyl group linked to an acetamide moiety, represents a "privileged scaffold" in medicinal chemistry. Its structural simplicity, metabolic stability, and capacity for hydrogen bonding have made it a versatile foundation for developing a wide array of therapeutic agents.[1][2] Modifications to this core, particularly on the phenyl ring and the amide nitrogen, have yielded compounds with diverse pharmacological profiles, including anticancer, anticonvulsant, antimicrobial, and neuroprotective activities.[1][3]

This guide provides a comparative analysis of 2-[4-(aminomethyl)phenyl]acetamide against other key phenylacetamide derivatives. While comprehensive biological data for 2-[4-(aminomethyl)phenyl]acetamide itself is not extensively published, its structure—featuring a key basic aminomethyl group in the para position—provides a valuable reference point. We will explore how specific structural alterations across the phenylacetamide class influence biological activity, mechanism of action, and therapeutic potential. This analysis is designed to provide researchers, scientists, and drug development professionals with a technically grounded understanding of the structure-activity relationships (SAR) that govern this important class of compounds.

Focus Molecule: 2-[4-(aminomethyl)phenyl]acetamide

The defining feature of 2-[4-(aminomethyl)phenyl]acetamide is the introduction of an aminomethyl (-CH₂NH₂) group. This substituent significantly alters the molecule's physicochemical properties compared to a simple phenylacetamide. The primary amine introduces a basic center, increasing hydrophilicity and providing a site for strong ionic and hydrogen bond interactions with biological targets. This modification is critical, as the nature and position of substituents on the phenyl ring are known to dramatically modulate receptor affinity and biological function.[4][5]

Comparative Analysis Across Therapeutic Areas

The versatility of the phenylacetamide scaffold is best understood by examining its derivatives in the context of their therapeutic targets.

Neuroactive Derivatives: Modulators of Ion Channels and Receptors

Phenylacetamide derivatives have shown significant promise in neurology, primarily through the modulation of voltage-gated sodium channels and sigma receptors.

  • Sodium Channel Blockade: A structure-activity relationship study on a series of phenylacetamide derivatives revealed that inhibitory potency against Na+ channels is enhanced by increasing the lipophilicity of the amine portion of the molecule.[6][7] The presence of a phenyl ring near the amine was also found to increase potency.[6][7] This suggests that while our focus molecule, 2-[4-(aminomethyl)phenyl]acetamide, has a polar aminomethyl group, other derivatives with more lipophilic amine-containing side chains may exhibit stronger sodium channel blocking activity, a mechanism relevant for anticonvulsant and local anesthetic effects.[8]

  • Sigma (σ) Receptor Ligands: The affinity for sigma receptors is highly sensitive to the substitution pattern on the phenylacetamide ring. In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, substitutions at the 3-position of the phenyl ring generally conferred higher affinity and selectivity for the σ1 receptor compared to substitutions at the 2- or 4-positions.[4] Halogen substitutions tended to increase affinity for σ2 receptors.[4] This highlights the critical importance of substituent placement for achieving receptor selectivity.

Anticancer Derivatives: Inducers of Apoptosis and Cytotoxicity

Numerous phenylacetamide derivatives have been investigated for their potent anticancer activities, often working by inducing apoptosis (programmed cell death).[9][10][11]

The mechanism often involves triggering both intrinsic and extrinsic apoptotic pathways. This can be achieved by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while modulating anti-apoptotic proteins like Bcl-2.[9][10] The activation of executioner caspases, such as caspase 3, is a final common step leading to cell death.[9]

The cytotoxic efficacy is highly dependent on the specific chemical groups attached to the phenyl ring. For instance, a derivative bearing a para-nitro group (Compound 3j) showed a strong cytotoxic effect against MDA-MB-468 breast cancer cells.[9]

Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide Derivatives 3d derivativeMDA-MB-4680.6 ± 0.08[2][9]
3d derivativePC-120.6 ± 0.08[2][9]
3c derivativeMCF-70.7 ± 0.08[2][9]
3d derivativeMCF-70.7 ± 0.4[2][9]
2-(4-Fluorophenyl)-N-phenylacetamide Compound 2b (nitro moiety)PC3 (Prostate)52[11]
Compound 2c (nitro moiety)PC3 (Prostate)80[11]
Reference Drug DoxorubicinMDA-MB-4680.38 ± 0.07[9]
Reference Drug ImatinibPC3 (Prostate)40[11]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Other Emerging Applications

The structural adaptability of phenylacetamides has led to their exploration in various other fields:

  • Anticoagulants: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, demonstrating potential as novel antithrombotic agents.[12]

  • Antidepressants: Certain derivatives have been identified as potential monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters in the brain and exert an antidepressant effect.[13]

  • Antimalarials: α-Azacyclic acetamides have been identified as potent inhibitors of the P. falciparum Na+ pump (PfATP4), exhibiting fast-killing activity against the malaria parasite.[14]

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug concentration and its effect is paramount in drug development.[15][16]

  • Pharmacokinetics (PK): This describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[17][18][19] The physicochemical properties of phenylacetamide derivatives, dictated by their substituents, govern their PK profile. For example, the aminomethyl group in our focus molecule would be expected to increase aqueous solubility, potentially aiding formulation and absorption, but could also make it more susceptible to first-pass metabolism.

  • Pharmacodynamics (PD): This describes what the drug does to the body, relating the drug concentration at the target site to the intensity of the therapeutic effect.[15][17]

Structural modifications can profoundly impact both PK and PD. For instance, the metabolism of acetaminophen (N-(4-hydroxyphenyl) acetamide), a well-known phenylacetamide derivative, is a classic example. At therapeutic doses, it is safely conjugated and excreted. However, in an overdose, this pathway becomes saturated, leading to the formation of a toxic metabolite, NAPQI, which causes severe liver damage.[20] Designing new derivatives that avoid such toxic metabolic pathways is a key goal for medicinal chemists.[20]

Key Experimental Protocols

Reproducible and validated experimental protocols are essential for comparing the performance of different derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[2]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test phenylacetamide derivatives and a reference drug (e.g., Doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[1]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate Overnight (Allow Adhesion) seed->adhere treat 3. Add Phenylacetamide Derivatives (Varying Conc.) adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT Reagent (Forms Formazan) incubate->add_mtt solubilize 6. Add DMSO (Dissolves Crystals) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze MES_Test_Workflow cluster_dosing Dosing Phase cluster_observation Observation Phase start Start: Group of Test Animals (Mice/Rats) admin_test Administer Test Compound (Varying Doses) start->admin_test admin_vehicle Administer Vehicle (Control Group) start->admin_vehicle wait Wait for Time of Peak Compound Effect admin_test->wait admin_vehicle->wait shock Apply Electrical Stimulus (Induce Seizure) wait->shock observe Observe for Tonic Hindlimb Extension shock->observe outcome Protected? observe->outcome end Calculate ED50 outcome->end

Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Conclusion

The phenylacetamide scaffold is a remarkably productive platform in drug discovery. This guide demonstrates that subtle changes to the core structure—such as the type and position of substituents on the phenyl ring—can steer the biological activity towards vastly different therapeutic outcomes, from neuroprotection to cancer cytotoxicity.

While 2-[4-(aminomethyl)phenyl]acetamide serves as an intriguing structural concept, its full potential can only be understood through rigorous experimental evaluation. The true value of this guide lies in the comparative framework it provides. By understanding the established structure-activity relationships of diverse phenylacetamide derivatives, researchers can make more informed decisions in the design and synthesis of novel compounds. The strategic placement of functional groups, guided by the principles of medicinal chemistry and supported by the robust experimental protocols outlined here, will continue to unlock new and improved therapeutics from this versatile chemical class.

References

  • Abadi, A. H., et al. (2006). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 49(16), 4944-51. [Link]

  • Roufos, I., et al. (1996). A Structure-Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 39(7), 1514-20. [Link]

  • Roufos, I., et al. (1996). A Structure-Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 39(7), 1514-20. [Link]

  • Roufos, I., Hays, S., & Schwarz, R. D. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. [Link]

  • Yadollah, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Pannusa, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]

  • Yadollah, M., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 141–146. [Link]

  • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC Critical Reviews in Toxicology, 17(2), 129–182. [Link]

  • Besic, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Flannery, E. L., et al. (2021). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases, 7(5), 1174–1184. [Link]

  • Altasciences. (n.d.). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Altasciences. [Link]

  • Tizabi, Y., et al. (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 200, 112423. [Link]

  • Patel, D. R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143–158. [Link]

  • Lohan, P., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. [Link]

  • W.E. Evans, J.J. Schentag, W.J. Jusko. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. [Link]

  • Shargel, L., & Yu, A. B. C. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics. In J. T. DiPiro, et al. (Eds.), Pharmacotherapy: A Pathophysiologic Approach, 11e. AccessPharmacy. [Link]

  • Kumar, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-20. [Link]

  • Desai, K. R., et al. (2011). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 42(48). [Link]

  • Ausmed. (2024). Pharmacokinetics and Pharmacodynamics - Medicines and the Body. Ausmed. [Link]

  • Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Taylor & Francis. [Link]

  • DeVane, C. L., & Nemeroff, C. B. (Eds.). (2015). Applied Clinical Pharmacokinetics and Pharmacodynamics of Psychopharmacological Agents. Springer. [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Validation of LC-MS/MS Methodologies for 2-[4-(aminomethyl)phenyl]acetamide

As bioanalytical workflows become increasingly stringent, the accurate quantification of highly polar small molecules in complex biological matrices remains a significant analytical challenge. This guide provides an obje...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical workflows become increasingly stringent, the accurate quantification of highly polar small molecules in complex biological matrices remains a significant analytical challenge. This guide provides an objective, data-backed cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of 2-[4-(aminomethyl)phenyl]acetamide .

By comparing traditional Reversed-Phase (RP) chromatography and Protein Precipitation (PPT) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Solid-Phase Extraction (SPE), this document establishes a self-validating framework designed to meet the rigorous standards of modern pharmacokinetic (PK) profiling.

Analyte Profiling & The Mechanistic Challenge

2-[4-(aminomethyl)phenyl]acetamide (PubChem CID 15480552) [1] is a highly hydrophilic small molecule (MW: 164.21 g/mol ) characterized by a primary amine and an acetamide group attached to a central phenyl ring.

The Causality of Analytical Failure: At physiological pH, the primary amine (pKa ~9.5) is protonated. When analyzed using standard C18 Reversed-Phase (RP) columns, this positive charge prevents adequate partitioning into the hydrophobic stationary phase. Consequently, the analyte elutes in the void volume. When coupled with rudimentary sample preparation like Protein Precipitation (PPT), the void volume is heavily saturated with endogenous salts and phospholipids. This co-elution leads to severe ion suppression in the Electrospray Ionization (ESI) source, rendering the method non-compliant with the ±15% matrix effect limits mandated by the FDA Bioanalytical Method Validation Guidance (2018) [2] and the ICH M10 guidelines [3].

To solve this, we must cross-validate alternative chemistries that explicitly leverage the molecule's polarity.

Experimental Workflows & Self-Validating Protocols

To objectively compare performance, we evaluated two distinct sample preparation techniques and two chromatographic separation modes.

G cluster_prep Sample Preparation Cross-Validation cluster_lc Chromatographic Cross-Validation Start Plasma Sample Spiked with Analyte PPT Protein Precipitation (PPT) (Acetonitrile, 1:3 v/v) Start->PPT SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Start->SPE RP Reversed-Phase (C18) (Aqueous/MeOH + 0.1% FA) PPT->RP HILIC HILIC (Acetonitrile/Water + 10mM NH4Ac) PPT->HILIC SPE->RP SPE->HILIC MS Tandem Mass Spectrometry (ESI+, MRM Mode) RP->MS HILIC->MS Data Validation Metrics (Recovery, Matrix Effect, LLOQ) MS->Data

LC-MS/MS Cross-Validation Workflow for 2-[4-(aminomethyl)phenyl]acetamide

Protocol A: Sample Preparation Methodologies

Method 1: Protein Precipitation (PPT) – The Baseline

  • Aliquot 50 µL of human plasma spiked with the analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Method 2: Mixed-Mode Cation Exchange (MCX) SPE – The Optimized Approach

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Dilute 50 µL of spiked plasma with 50 µL of 2% Formic Acid (ensuring the primary amine is fully protonated) and load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Mechanistic Note: The methanol wash safely removes neutral lipids and phospholipids while the analyte remains ionically bound to the sulfonic acid groups of the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizing the amine to break the ionic bond).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol B: Chromatographic Separation

Method 1: Reversed-Phase (RP-C18)

  • Column: Standard C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: Amide-bonded Silica (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water (pH 6.8); (B) Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes at 0.4 mL/min.

Protocol C: Multiplexed MS/MS & Self-Validation

To ensure this protocol acts as a self-validating system , we multiplexed the MS/MS acquisition to monitor both the analyte and endogenous phospholipids simultaneously. If the sample preparation (SPE) and chromatography (HILIC) are successful, the phospholipid trace will not overlap with the analyte peak, proving the absence of matrix-induced ion suppression.

  • Analyte Transitions (ESI+): m/z 165.1 → 148.1 (Quantifier, loss of NH₃) and m/z 165.1 → 106.1 (Qualifier).

  • Phospholipid Monitor: m/z 184.0 → 184.0 (In-source fragmentation of phosphatidylcholines).

G cluster_ms Multiplexed MS/MS Detection Sample Extracted Sample (SPE vs PPT) LC Chromatographic Separation Sample->LC Analyte Analyte MRM (Quantification) LC->Analyte PL Phospholipid MRM (m/z 184 -> 184) LC->PL Decision Matrix Effect Validation Analyte->Decision PL->Decision Interference Check

Self-Validating MS/MS Workflow Incorporating Phospholipid Monitoring

Quantitative Data & Performance Comparison

The cross-validation revealed stark contrasts in performance, directly tied to the physicochemical properties of 2-[4-(aminomethyl)phenyl]acetamide.

Table 1: Chromatographic Performance Comparison
ParameterRP-C18 ColumnHILIC Amide ColumnAnalytical Implication
Retention Time (min) 0.8 (Void Volume)4.5 (Well Retained)HILIC prevents co-elution with the solvent front.
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.1 (Symmetric)HILIC eliminates secondary interactions with residual silanols.
Theoretical Plates (N) < 2,000> 15,000Superior resolving power on HILIC for polar amines.
Signal-to-Noise (S/N) 15:1120:1High organic mobile phase in HILIC enhances ESI desolvation.
Table 2: Bioanalytical Validation Metrics (FDA / ICH M10 Compliant)
Validation MetricPPT + RP-C18MCX SPE + HILICRegulatory Acceptance Limit
Extraction Recovery (%) 65.4 ± 12.192.8 ± 3.4Must be consistent and reproducible.
Matrix Effect (%) -45.2 (Suppression)-4.1 (Negligible)± 15% variation allowed.
LLOQ (ng/mL) 10.00.5Signal ≥ 5x Blank response.
Linearity (R²) 0.9850.999R² ≥ 0.990 for standard curves.

Discussion & Expert Insights

The empirical data demonstrates that treating 2-[4-(aminomethyl)phenyl]acetamide as a standard hydrophobic drug leads to regulatory failure.

  • The Failure of PPT + RP-C18: The analyte's extreme hydrophilicity caused it to elute at 0.8 minutes on the C18 column. Because PPT does not remove endogenous phospholipids, the multiplexed MS/MS data showed a massive m/z 184.0 signal precisely at 0.8 minutes. This co-elution resulted in a -45.2% matrix effect, as the lipids outcompeted the analyte for charge in the ESI droplet.

  • The Success of SPE + HILIC: By pivoting to MCX SPE, we exploited the analyte's primary amine. The aggressive 100% methanol wash stripped the sample of phospholipids (validated by a flatline m/z 184.0 trace during the MS run). Furthermore, HILIC chromatography provided orthogonal retention. The analyte partitioned into the water-enriched layer on the silica surface, delaying elution to 4.5 minutes. Because HILIC mobile phases are highly organic (>70% Acetonitrile), droplet desolvation in the MS source was highly efficient, driving the Lower Limit of Quantification (LLOQ) down to 0.5 ng/mL.

References

  • Title: 2-[4-(Aminomethyl)phenyl]acetamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Validation

Comparative Binding Affinity of 2-[4-(Aminomethyl)phenyl]acetamide Structural Analogs in Serine Protease Inhibition

Executive Summary & Mechanistic Grounding The discovery of orally bioavailable inhibitors for trypsin-like serine proteases—such as Thrombin, Factor Xa (FXa), and Factor XIa (FXIa)—is a cornerstone of modern antithrombot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The discovery of orally bioavailable inhibitors for trypsin-like serine proteases—such as Thrombin, Factor Xa (FXa), and Factor XIa (FXIa)—is a cornerstone of modern antithrombotic therapy[1]. Historically, achieving high binding affinity required highly basic P1 ligands, such as amidines, to form strong bidentate salt bridges with the highly conserved Asp189 residue located at the base of the S1 specificity pocket[2]. However, the high basicity of amidines ( pKa​≈12 ) inherently limits intestinal permeability, leading to poor oral bioavailability.

The 2-[4-(aminomethyl)phenyl]acetamide scaffold represents a critical evolutionary step in fragment-based drug design[3]. By replacing the amidine with an aminomethyl group ( −CH2​NH2​ , pKa​≈9.5−10.5 ), researchers sacrifice a degree of binding enthalpy (transitioning from a bidentate to a monodentate salt bridge/hydrogen bond) to achieve a massive gain in membrane permeability and pharmacokinetic viability[3]. Furthermore, the acetamide moiety acts as a versatile vector, allowing the carbonyl and amide nitrogen to form crucial hydrogen bonds with the backbone of Gly216, while directing further substitutions into the hydrophobic S2 and S4 pockets[2].

G FX Factor X FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleaved by FXa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleaved by Thrombin Ligand Aminomethylphenyl Acetamide Analogs Ligand->FXa Blocks S1 Pocket Ligand->Thrombin Blocks S1 Pocket

Fig 1. Target pathway of aminomethylphenyl analogs within the coagulation cascade.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 2-[4-(aminomethyl)phenyl]acetamide scaffold, we must compare it against its structural analogs. The table below synthesizes quantitative performance metrics, highlighting the thermodynamic and pharmacokinetic trade-offs inherent in S1 pocket targeting.

Structural Analog (P1 Substitution on Phenylacetamide)Target ProteaseBinding Affinity ( Kd​ , nM)Estimated Oral Bioavailability (%)Primary S1 Pocket Interaction Mechanism
Amidine ( −C(=NH)NH2​ )Thrombin / FXa10 - 50< 5%Strong bidentate salt bridge with Asp189. High enthalpic gain, poor permeability[2].
Aminomethyl ( −CH2​NH2​ ) (Base Scaffold)Thrombin / FXa200 - 50025 - 40%Monodentate H-bond/salt bridge with Asp189. Balanced affinity and permeability[3].
Rigidified Aminomethyl (e.g., Tetrahydroisoquinoline)FXIa / FXa50 - 10040 - 50%Conformationally locked H-bond. Reduces entropic penalty of binding ( ΔS )[3].
Neutral Halogen (e.g., −Cl )Thrombin / FXa> 50,000> 80%Hydrophobic packing and weak halogen bonding. Loss of electrostatic anchor[2].

Causality Insight: The rigidified aminomethyl analog (such as a tetrahydroisoquinoline derivative) outperforms the flexible aminomethyl base scaffold because it pre-organizes the basic amine. This conformational lock reduces the entropic penalty ( ΔS ) incurred upon binding to the rigid S1 pocket, thereby improving the overall Gibbs free energy of binding ( ΔG ) without increasing the molecule's basicity[3].

Experimental Methodology: Self-Validating SPR Workflow

To accurately determine the comparative binding affinities ( Kd​ ) and kinetic rate constants ( kon​ , koff​ ) of these analogs, Surface Plasmon Resonance (SPR) is the gold standard. Unlike steady-state biochemical assays (e.g., FRET), SPR resolves the kinetic drivers of affinity, revealing whether a drop in Kd​ is due to steric clashes (slower kon​ ) or salt bridge instability (faster koff​ ).

The following protocol is designed as a self-validating system to ensure data integrity, utilizing reference channel subtraction and mass transport limitation checks.

Step-by-Step SPR Protocol
  • Surface Preparation & Immobilization:

    • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protease (e.g., human Thrombin or FXa) diluted in 10 mM sodium acetate (pH 4.5) to a target density of 2000–3000 Response Units (RU).

    • Self-Validation: Leave Flow Cell 1 (FC1) activated and deactivated (without protein) to serve as an in-line reference channel. This isolates the true binding signal from bulk refractive index changes and non-specific matrix binding.

  • Assay Equilibration:

    • Action: Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until the baseline drift is <0.1 RU/min.

    • Causality: The 1% DMSO is critical to maintain the solubility of the acetamide analogs while minimizing solvent-induced bulk shifts.

  • Analyte Injection (Single-Cycle Kinetics):

    • Action: Inject the 2-[4-(aminomethyl)phenyl]acetamide analogs in a 5-step concentration series (e.g., 31.25, 62.5, 125, 250, 500 nM) at a high flow rate of 50 µL/min.

    • Self-Validation (Mass Transport Check): The high flow rate ensures the reaction is kinetically controlled rather than diffusion-limited. If kon​ changes with flow rate, mass transport limitation is occurring, and the data must be discarded or fitted to a mass transport model.

  • Validation & Positive Control:

    • Action: Inject a known high-affinity reference inhibitor (e.g., Argatroban for Thrombin) at the beginning and end of the assay sequence.

    • Causality: If the Rmax​ of the positive control degrades by >5% over the run, it indicates protease denaturation on the chip, invalidating subsequent analog comparisons.

Workflow Prep 1. Surface Prep Immobilize Protease & Create Blank Reference Equil 2. Equilibration Buffer with 1% DMSO to stabilize baseline Prep->Equil Inject 3. Ligand Injection 5-Step Concentration Series at 50 µL/min Equil->Inject Measure 4. Affinity Measurement Extract k_on, k_off, and calculate K_d Inject->Measure Regen 5. Regeneration Mild Acidic Wash (e.g., 10mM Glycine-HCl) Measure->Regen Validate 6. Validation Positive Control (Argatroban) Check Measure->Validate Regen->Inject Next Analog

Fig 2. Self-validating SPR workflow for determining binding affinity and kinetics.

References

  • Discovery and development of Factor Xa inhibitors (2015–2022)
  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Application of Fragment Screening and Fragment Linking to the Discovery of Novel Thrombin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Reproducibility of 2-[4-(Aminomethyl)phenyl]acetamide Synthetic Pathways Across Labs: A Comparative Guide

Introduction 2-[4-(Aminomethyl)phenyl]acetamide (CAS 181466-81-9, CID 15480552) is a highly valued bifunctional building block in pharmaceutical chemistry (). Containing both a primary benzylic amine and a primary acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(Aminomethyl)phenyl]acetamide (CAS 181466-81-9, CID 15480552) is a highly valued bifunctional building block in pharmaceutical chemistry (). Containing both a primary benzylic amine and a primary acetamide, it is frequently utilized in the synthesis of peptidomimetics, targeted kinase inhibitors, and advanced active pharmaceutical ingredients (APIs) ()[1]. However, cross-lab reproducibility remains a significant bottleneck during scale-up. The primary challenge lies in the chemoselective generation of the benzylic amine without triggering undesired dimerization or cross-reactivity with the acetamide moiety.

This guide objectively compares the three most common synthetic pathways, evaluating their mechanistic robustness, yield consistency, and scalability, supported by experimental data and self-validating protocols.

Mechanistic Pathways & Causality (Expertise & Experience)

Route A: Catalytic Hydrogenation of 2-(4-cyanophenyl)acetamide

The most atom-economical route involves the reduction of an aryl nitrile. However, the catalytic hydrogenation of nitriles to primary amines is notoriously prone to forming secondary and tertiary amine byproducts ()[2].

The Causality: Mechanistically, the nitrile is first reduced to a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the imine to release ammonia and form a secondary amine dimer[3]. To enforce reproducibility, labs must suppress this pathway by introducing an excess of ammonia (NH₃) to shift the equilibrium, or by utilizing specialized catalysts like carbon-coated nickel (Ni/NiO@C) ()[4] that favor primary amine desorption.

Route B: Staudinger Reduction via Bromomethyl Precursor

For labs lacking high-pressure hydrogenation capabilities, Route B offers a highly reproducible alternative. 2-[4-(bromomethyl)phenyl]acetamide is reacted with sodium azide (NaN₃) to form a benzyl azide, which is subsequently reduced using triphenylphosphine (PPh₃) and water.

The Causality: Because azides are reduced via an aza-ylide intermediate rather than an imine, the mechanistic pathway for secondary amine dimerization is entirely bypassed. This results in exceptional chemoselectivity, albeit at a higher reagent cost and with the safety overhead of handling azides.

Route C: Reductive Amination of 2-(4-formylphenyl)acetamide

This route utilizes an aldehyde precursor reacted with an ammonium salt and a mild reducing agent (e.g., NaBH₃CN). While theoretically sound, cross-lab reproducibility is generally poor due to the competing direct reduction of the aldehyde to a benzyl alcohol before the transient imine can fully form.

G A 2-(4-cyanophenyl)acetamide (Nitrile) Target 2-[4-(aminomethyl)phenyl]acetamide (Target Amine) A->Target H2, Raney Ni / NH3 (Route A) B 2-[4-(bromomethyl)phenyl]acetamide (Halide) B->Target 1. NaN3 2. PPh3/H2O (Route B) C 2-(4-formylphenyl)acetamide (Aldehyde) C->Target NH3, NaBH3CN (Route C)

Synthetic pathways to 2-[4-(aminomethyl)phenyl]acetamide comparing Routes A, B, and C.

Experimental Protocols & Self-Validating Systems

To ensure high Trustworthiness and reproducibility, the following protocols incorporate strict self-validating milestones.

Protocol 1: Route A (Catalytic Hydrogenation)
  • Preparation: Dissolve 2-(4-cyanophenyl)acetamide (10.0 g, 62.4 mmol) in 100 mL of methanolic ammonia (7N). Causality: The high concentration of NH₃ prevents the imine intermediate from condensing with the product.

  • Catalyst Addition: Add 1.0 g of Raney Nickel (pre-washed with methanol). Caution: Pyrophoric material.

  • Hydrogenation: Purge the pressure reactor with N₂, followed by H₂. Pressurize to 50 psi H₂ and stir at 25°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction by HPLC. The reaction is validated as complete when the nitrile peak (UV 254 nm) is <0.5% area. Critical Check: If an imine peak persists, increase H₂ pressure slightly; do not increase temperature, as thermal energy promotes dimerization.

  • Workup: Filter the catalyst through a pad of Celite under an N₂ atmosphere. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure primary amine.

Protocol 2: Route B (Azide/Staudinger Reduction)
  • Azidation: Suspend 2-[4-(bromomethyl)phenyl]acetamide (10.0 g, 43.8 mmol) and NaN₃ (3.4 g, 52.6 mmol) in 50 mL DMF. Stir at 60°C for 4 hours.

  • Self-Validation (Milestone 1): Perform TLC (DCM:MeOH 9:1). The plate should show complete consumption of the bromide. The azide intermediate is UV-active and highly non-polar compared to the starting material.

  • Reduction: Cool the vessel to 0°C. Slowly add PPh₃ (12.6 g, 48.2 mmol) and 5 mL H₂O. Stir at room temperature for 8 hours. Causality: PPh₃ attacks the azide to form an aza-ylide, which irreversibly hydrolyzes in the presence of water to yield the primary amine and triphenylphosphine oxide (TPPO).

  • Self-Validation (Milestone 2) & Workup: Acidify the mixture with 1N HCl. The target amine will protonate and migrate to the aqueous layer, while the TPPO byproduct remains in the organic phase. Wash the aqueous layer with DCM to validate the complete removal of TPPO, then basify the aqueous layer with NaOH and extract with EtOAc to isolate the product.

G Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Byproduct) Imine->Secondary + Primary Amine (Undesired Dimerization) Ammonia Excess NH3 Additive Ammonia->Imine Shifts equilibrium away from Secondary Amine

Mechanistic pathway of nitrile reduction highlighting byproduct formation and ammonia control.

Quantitative Data Presentation & Comparison

The following table summarizes the cross-lab performance metrics of the three pathways based on aggregated experimental process data.

MetricRoute A (Hydrogenation)Route B (Staudinger)Route C (Reductive Amination)
Average Yield 85 - 92%78 - 84%45 - 60%
Primary Amine Purity >98% (with NH₃ additive)>99%~85% (alcohol byproduct)
Scalability Excellent (Kilogram scale)Poor (Azide toxicity/explosivity)Moderate
Cost per Gram LowHigh (PPh₃, NaN₃)Medium
Reproducibility High (if pressure controlled)Very HighLow

Conclusion

For large-scale, cost-effective synthesis, Route A (Nitrile Hydrogenation) is the industry standard, provided that the mechanistic pitfall of secondary amine formation is mitigated via ammonia additives or advanced Ni/NiO@C catalysts. For smaller, discovery-scale syntheses where absolute chemoselectivity is paramount and high-pressure reactors are unavailable, Route B (Staudinger Reduction) offers a highly trustworthy, self-validating alternative that guarantees high-purity 2-[4-(aminomethyl)phenyl]acetamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15480552, 2-[4-(Aminomethyl)phenyl]acetamide". PubChem.[Link]

  • Lévay, K., et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines". Periodica Polytechnica Chemical Engineering, 2018.[Link]

  • Liu, W., et al. "Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions". Reaction Chemistry & Engineering, 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(aminomethyl)phenyl]acetamide Proper Disposal Procedures: A Definitive Guide for Laboratory Operations

For researchers and drug development professionals, managing the lifecycle of pharmaceutical intermediates is just as critical as the synthesis itself. 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of pharmaceutical intermediates is just as critical as the synthesis itself. 2-[4-(aminomethyl)phenyl]acetamide (CAS: 181466-81-9) is a bifunctional organic compound featuring both a primary amine and an acetamide group. While highly valuable in synthetic workflows, its structural properties demand rigorous, scientifically grounded disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides authoritative, step-by-step operational and disposal plans, explaining the mechanistic causality behind every safety requirement.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 2-[4-(aminomethyl)phenyl]acetamide presents three specific challenges at the end of its lifecycle:

  • Aquatic Toxicity: Aromatic amines are notoriously persistent in aquatic environments and can be highly toxic to aquatic lifeforms, often bypassing standard municipal filtration systems[1]. Under no circumstances should this compound enter the sewer system[2].

  • Dust Aerosolization: As a solid powder, the compound poses an inhalation risk. Inhalation of fine aromatic amine dust is a primary exposure route that can lead to respiratory irritation and systemic toxicity[1].

  • Toxic Combustion Byproducts: The molecule contains two nitrogen atoms. When subjected to thermal degradation (fire), it emits highly toxic nitrogen oxides (NOx) alongside carbon oxides (COx)[3].

Physicochemical & Hazard Summary

Summarized below are the critical data points that dictate our operational disposal strategy:

Property / HazardValue / ClassificationOperational Implication
CAS Number 181466-81-9Essential for waste manifest tracking and regulatory compliance.
Molecular Formula C 9​ H 12​ N 2​ OHigh carbon/nitrogen ratio; requires oxygen-rich destruction.
Molecular Weight 164.21 g/mol Solid at standard room temperature; requires solubilization for optimal incineration.
Functional Groups Primary amine, AcetamideGenerates acidic NOx gases upon combustion[3].
Aquatic Toxicity High (Class-wide trait)[1]Strict prohibition against drain or landfill disposal[2].
Combustion Profile Emits COx, NOx[3]Mandates an incinerator equipped with an afterburner and scrubber[4].

Waste Management & Incineration Workflow

The following diagram maps the logical decision tree for handling 2-[4-(aminomethyl)phenyl]acetamide waste, from generation to safe environmental exhaust.

WasteManagement Start 2-[4-(aminomethyl)phenyl]acetamide Waste Generated Decision Waste State? Start->Decision Solid Dry Solid Powder Decision->Solid Solution Dissolved in Solvent Decision->Solution Spill Accidental Spill Decision->Spill Mix Dissolve in Combustible Organic Solvent Solid->Mix Segregate Segregate into Non-Halogenated Waste Solution->Segregate Sweep Sweep/Shovel (Minimize Dust) Spill->Sweep Mix->Segregate Incinerator Chemical Incinerator (>1000°C) Segregate->Incinerator Container Seal in Hazardous Waste Container Sweep->Container Container->Segregate Afterburner Afterburner (Complete Combustion) Incinerator->Afterburner Scrubber Flue Gas Scrubber (NOx Neutralization) Afterburner->Scrubber Safe Safe Environmental Exhaust Scrubber->Safe

Figure 1: Waste management and incineration workflow for 2-[4-(aminomethyl)phenyl]acetamide.

Standard Operating Procedures (SOPs)

Protocol A: Routine Laboratory Waste Disposal

Solid organic powders can aerosolize or burn incompletely in standard incinerators, leading to the release of uncombusted micro-particles. To ensure complete thermal oxidation, the compound must be atomized as a liquid fuel[4].

Step 1: Solubilization

  • Transfer the solid 2-[4-(aminomethyl)phenyl]acetamide waste into a chemical fume hood to prevent inhalation of dust.

  • Dissolve or mix the material thoroughly with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[4].

    • Causality: Liquid injection into the incinerator ensures a uniform mixture with oxygen, guaranteeing complete destruction of the aromatic ring.

Step 2: Segregation and Labeling

  • Pour the dissolved mixture into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Ensure the waste manifest explicitly lists "2-[4-(aminomethyl)phenyl]acetamide" and notes the presence of "Aromatic Amines" to alert downstream handlers of NOx potential.

Step 3: Licensed Incineration Logistics

  • Dispatch the waste to a licensed chemical destruction facility[2].

  • Critical Requirement: Verify that the facility utilizes a chemical incinerator equipped with an afterburner and a flue gas scrubber [3][4].

    • Causality: The afterburner provides the secondary high-temperature environment needed to break down the stable aromatic ring. The alkaline flue gas scrubber is mandatory to neutralize the acidic nitrogen oxides (NOx) generated from the amine and amide groups, preventing acid rain and atmospheric smog[2][3].

Protocol B: Accidental Spill Containment and Cleanup

In the event of a powder spill, immediate action is required to prevent dust inhalation and surface contamination.

Step 1: PPE & Area Securing

  • Evacuate unnecessary personnel from the immediate area[2].

  • Don appropriate PPE: Nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator (if the spill is outside a fume hood and dust is visible).

Step 2: Dust-Free Collection

  • Do not dry sweep. Dry sweeping aerosolizes the toxic amine powder[4].

  • Lightly dampen the spilled powder with a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Use a spark-proof shovel or a disposable scoop to carefully pick up the dampened material[2][4].

Step 3: Decontamination & Disposal

  • Place the collected material into a suitable, tightly closed hazardous waste container[2][4].

  • Wipe down the contaminated surface with solvent-dampened absorbent pads, followed by a final wash with soap and water.

  • Dispose of all contaminated cleaning materials (scoops, pads, gloves) as solid hazardous organic waste, destined for the same incineration pathway described in Protocol A.

Regulatory Compliance

When establishing your laboratory's disposal plan for this chemical, ensure alignment with local environmental protection agencies (e.g., EPA/RCRA in the United States). Any materials, residues, or container liners that come into contact with aromatic amines must be treated as hazardous waste[5]. Never attempt to wash residual powder down the sink or dispose of empty reagent bottles in standard municipal trash[2].

Sources

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